Product packaging for Lesinurad Sodium(Cat. No.:CAS No. 1151516-14-1)

Lesinurad Sodium

Cat. No.: B608527
CAS No.: 1151516-14-1
M. Wt: 426.3 g/mol
InChI Key: FVYMVLTWIBGEMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lesinurad, also known as RDEA594, is a selective uric acid re-absorption inhibitor (SURI) and is also a selective inhibitor of URAT1, a transporter in the kidney that regulates uric acid excretion from the body. RDEA594 has been shown to normalize the amount of uric acid excreted by gout patients previously classified as under-excretors. Lesinurad received FDA approval on December 22, 2015.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13BrN3NaO2S B608527 Lesinurad Sodium CAS No. 1151516-14-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151516-14-1
Record name Lesinurad sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LESINURAD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Lesinurad Sodium's Action on URAT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lesinurad sodium, a selective uric acid reabsorption inhibitor (SURI), with a specific focus on its interaction with the urate transporter 1 (URAT1). Lesinurad is a therapeutic agent used in the management of hyperuricemia associated with gout, and understanding its molecular interactions is crucial for ongoing research and development in this field.[1][2][3][4]

Executive Summary

This compound primarily exerts its therapeutic effect by inhibiting the function of URAT1, a key transporter protein located in the apical membrane of renal proximal tubule cells.[1][5][6][7][8] URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the renal tubules back into the bloodstream.[9][10][11] By blocking URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[2][5][12][13] This guide will delve into the specifics of this inhibitory action, present quantitative data from key studies, detail the experimental protocols used to elucidate this mechanism, and provide visual representations of the involved pathways and workflows.

Molecular Mechanism of Action

Lesinurad acts as a selective inhibitor of URAT1 (encoded by the SLC22A12 gene).[10][14] Its mechanism is one of non-competitive inhibition, binding to the inward-open conformation of the URAT1 transporter.[9][10] This binding event locks the transporter in a state that is unable to bind and transport uric acid across the cell membrane.

Cryo-electron microscopy studies have revealed that Lesinurad binds within the central cavity of the URAT1 transporter.[9][10][15] The binding is stabilized by a series of hydrophobic and π-π stacking interactions with multiple aromatic residues within the transporter. Specifically, the naphthalene ring of Lesinurad occupies a hydrophobic region of the binding pocket.[9][10]

A key amino acid residue, Phenylalanine 365 (Phe365), has been identified as critical for the high-affinity binding of Lesinurad to human URAT1.[14] Studies using chimeric human-rat URAT1 transporters have demonstrated that the presence of Phe365 in human URAT1 is a major determinant of Lesinurad's high inhibitory potency compared to its lower potency against rat URAT1.[14] Other residues, such as Serine-35 and Isoleucine-481, also contribute to forming the high-affinity binding site for Lesinurad.[16]

In addition to URAT1, Lesinurad also demonstrates inhibitory activity against Organic Anion Transporter 4 (OAT4), another apical transporter involved in uric acid reabsorption.[2][12] This dual inhibition contributes to its overall uricosuric effect. However, Lesinurad shows favorable selectivity, as it does not significantly inhibit other key renal transporters like GLUT9, OAT1, or OAT3 at clinically relevant concentrations, which is a desirable property for minimizing off-target effects and drug-drug interactions.[7][12][17]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the inhibitory activity of Lesinurad on URAT1 and other relevant transporters from in vitro studies.

ParameterTransporterValueCell Line/SystemReference
IC50 Human URAT13.36 µMHEK-293T cells[14]
Human URAT13.53 µMNot specified[18]
Human URAT17.18 µMHuman URAT1 inhibitory assay[19]
Human URAT13.5 µMNot specified[11]
Rat URAT174.84 µMHEK-293T cells[14]
Human OAT42.03 µMNot specified[18]
Km (as a substrate) Human OAT10.85 µMIn vitro analysis[20]
Human OAT32 µMIn vitro analysis[20]
Human OCT1~20 µMIn vitro analysis[20]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of Lesinurad with the URAT1 transporter.

In Vitro URAT1 Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of compounds like Lesinurad against the URAT1 transporter.

Objective: To measure the concentration-dependent inhibition of URAT1-mediated uric acid uptake by Lesinurad.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK-293T) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).

    • Cells are transiently transfected with a plasmid vector containing the full-length cDNA of human URAT1 (SLC22A12). A control group is transfected with an empty vector. Transfection can be achieved using standard methods such as lipid-based transfection reagents.

    • Cells are typically incubated for 24-48 hours post-transfection to allow for sufficient expression of the URAT1 protein on the cell surface.

  • Uric Acid Uptake Assay:

    • Transfected cells are seeded into multi-well plates.

    • Prior to the assay, cells are washed with a pre-incubation buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Cells are then incubated with varying concentrations of Lesinurad (or other test compounds) for a defined period at 37°C.

    • The uptake of uric acid is initiated by adding a solution containing radioactively labeled [14C]-uric acid at a specific concentration (e.g., 200 µM).

    • The uptake reaction is allowed to proceed for a short duration (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [14C]-uric acid.

  • Quantification and Data Analysis:

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • The specific uptake mediated by URAT1 is calculated by subtracting the uptake in cells transfected with the empty vector from the uptake in cells expressing URAT1.

    • The percentage of inhibition at each Lesinurad concentration is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).

Chimeric URAT1 Transporter Studies

These studies are designed to identify specific amino acid residues or domains within the URAT1 transporter that are critical for inhibitor binding.

Objective: To map the binding site of Lesinurad on URAT1 by comparing its inhibitory activity on wild-type and chimeric transporters.

Methodology:

  • Construction of Chimeric Transporters:

    • Based on sequence alignments of human and rat URAT1, specific domains or individual amino acid residues are identified for exchange.

    • Chimeric DNA constructs are generated using molecular biology techniques such as site-directed mutagenesis or overlapping PCR. For example, a single point mutant can be created where a specific amino acid in human URAT1 is replaced with the corresponding amino acid from rat URAT1.

  • Expression and Functional Assay:

    • The chimeric URAT1 constructs are transiently expressed in HEK-293T cells, as described in the protocol for the in vitro inhibition assay.

    • The inhibitory effect of Lesinurad on uric acid uptake is then measured for each chimeric transporter and compared to the wild-type human and rat transporters.

  • Data Analysis and Interpretation:

    • A significant shift in the IC50 value for a chimeric transporter compared to the wild-type transporter indicates that the mutated residue or domain is important for Lesinurad binding. For instance, a decrease in inhibitory potency (higher IC50) suggests that the original human residue is crucial for high-affinity interaction.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Lesinurad_Mechanism_of_Action UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption Lesinurad_Lumen Lesinurad Lesinurad_Lumen->URAT1 Inhibition UricAcid_Cell Uric Acid URAT1->UricAcid_Cell UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood Efflux

Caption: Mechanism of Lesinurad action on URAT1 in the renal tubule.

URAT1_Inhibition_Assay_Workflow start Start culture Culture HEK-293T Cells start->culture transfect Transfect cells with human URAT1 plasmid culture->transfect incubate Incubate for 24-48h for protein expression transfect->incubate pre_incubate Pre-incubate with varying Lesinurad concentrations incubate->pre_incubate add_radiolabel Add [14C]-Uric Acid to initiate uptake pre_incubate->add_radiolabel terminate Terminate uptake and wash cells add_radiolabel->terminate lyse Lyse cells and measure intracellular radioactivity terminate->lyse analyze Normalize data and calculate IC50 value lyse->analyze end End analyze->end

Caption: Experimental workflow for the in vitro URAT1 inhibition assay.

Conclusion

This compound's mechanism of action is centered on the selective, non-competitive inhibition of the URAT1 transporter in the renal proximal tubules. This leads to a significant increase in uric acid excretion and a corresponding decrease in serum uric acid levels. The detailed understanding of its interaction with URAT1 at the molecular level, supported by quantitative in vitro data and specific experimental protocols, provides a solid foundation for its clinical application and for the development of future therapies for hyperuricemia and gout. The favorable selectivity profile of Lesinurad, particularly its lack of significant interaction with OAT1 and OAT3 at clinical doses, underscores its targeted therapeutic action.

References

An In-depth Technical Guide on the Role of Lesinurad Sodium in Renal Uric Acid Reabsorption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary pathogenic precursor to gout, a common and painful form of inflammatory arthritis.[1] The management of hyperuricemia is centered on achieving and maintaining target sUA levels, typically below 6 mg/dL, to prevent crystal formation and dissolve existing ones.[2][3] Urate homeostasis is a balance between production and excretion. In most patients with gout, hyperuricemia results from inefficient renal excretion of uric acid.[2][4]

The renal proximal tubule is the primary site for uric acid handling, where it is filtered, secreted, and reabsorbed. The majority of filtered uric acid is reabsorbed back into the bloodstream, a process mediated by specific transporter proteins.[4] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that was developed to target this mechanism.[2][4] By increasing the renal excretion of uric acid, lesinurad provides a targeted approach to lowering sUA levels.[2] This technical guide details the molecular mechanism, inhibitory potency, pharmacodynamic effects, and key experimental methodologies related to lesinurad's role in renal uric acid reabsorption.

Core Mechanism of Action

Lesinurad exerts its uricosuric effect by specifically inhibiting key apical transporters in the proximal tubule of the kidney.[5][6]

  • Uric Acid Transporter 1 (URAT1) : Encoded by the SLC22A12 gene, URAT1 is a high-capacity transporter located on the apical membrane of proximal tubule cells.[4][7] It is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the circulation.[4][5][8] By inhibiting URAT1, lesinurad blocks this primary reabsorption pathway, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[2][9]

  • Organic Anion Transporter 4 (OAT4) : Lesinurad also inhibits OAT4, another apical transporter involved in uric acid reabsorption.[5][10][11] OAT4 has been specifically associated with diuretic-induced hyperuricemia.[4][5] Inhibition of OAT4 contributes to lesinurad's overall effect and may be particularly beneficial in patients with diuretic-induced hyperuricemia.[4][7]

Unlike some other uricosuric agents, lesinurad does not inhibit the basolateral transporter SLC2A9 (GLUT9), which is responsible for moving uric acid from the tubular cell into the bloodstream.[5][7] This selectivity, along with its lack of significant inhibition of OAT1 and OAT3 at clinical doses, differentiates its profile from older agents like probenecid, which are associated with more drug-drug interactions.[4][7][12]

Lesinurad_Mechanism_of_Action Mechanism of Renal Uric Acid Reabsorption and Lesinurad Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 UricAcid_Lumen->URAT1 Reabsorption OAT4 OAT4 UricAcid_Lumen->OAT4 Reabsorption GLUT9 GLUT9 URAT1->GLUT9 Intracellular Transport OAT4->GLUT9 Intracellular Transport UricAcid_Blood Uric Acid GLUT9->UricAcid_Blood Efflux Lesinurad->URAT1 Inhibition Lesinurad->OAT4 Inhibition

Caption: Renal uric acid transport and sites of lesinurad inhibition.

Quantitative Data

In Vitro Inhibitory Potency

The inhibitory activity of lesinurad against its target transporters has been quantified through in vitro assays, with results often presented as the half-maximal inhibitory concentration (IC50). These values demonstrate the concentration of the drug required to inhibit 50% of the transporter's activity.

CompoundTarget TransporterIC50 (µM)Source(s)
Lesinurad URAT13.53 - 7.3[5][7][13]
OAT42.03 - 3.7[5][7][13]
Benzbromarone URAT10.28[14]
Probenecid URAT1>100[7]

Note: IC50 values can vary between different experimental systems and assay conditions.

Clinical Pharmacodynamics

Clinical studies in both healthy volunteers and patients with gout have demonstrated the pharmacodynamic effects of lesinurad on sUA and urinary uric acid excretion.

DosagePopulationKey Pharmacodynamic Effect(s)Source(s)
200 mg (single dose)Healthy Subjects- 33% reduction in sUA at 6 hours. - 3.6-fold increase in Fractional Excretion of Uric Acid (FEUA) at 6 hours.[7][12][15]
200 mg (single dose)Healthy Subjects- ~46% reduction in sUA at 6 hours. - ~26% reduction in sUA at 24 hours.[8]
400 mg (once daily)Healthy Subjects- 35% reduction in sUA at 24 hours post-dose.[16][17]
200 mg (once daily) + AllopurinolGout Patients- 54.2% of patients achieved sUA <6.0 mg/dL at 6 months (vs. 27.9% for allopurinol alone).[18]
200 mg (once daily) + FebuxostatTophaceous Gout- Superior lowering of sUA levels compared to febuxostat alone.[9]

Experimental Protocols

In Vitro Transporter Inhibition Assay

This protocol outlines a representative method for determining the IC50 value of a compound against a specific uric acid transporter.

Objective: To quantify the inhibitory potency of lesinurad on human URAT1 and OAT4 transporters expressed in a cellular model.

Methodology:

  • Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells stably transfected to express full-length human URAT1 or OAT4 are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium supplemented with a selection antibiotic to ensure continued transporter expression.

  • Compound Preparation: Lesinurad is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Uptake Assay:

    • Cells are seeded into multi-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are pre-incubated for a short period with either buffer alone (control) or buffer containing one of the serially diluted concentrations of lesinurad.

    • The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled [14C]uric acid.

    • The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed using a suitable lysis buffer (e.g., containing sodium hydroxide or a detergent).

  • Quantification: The radioactivity within the cell lysate of each well is measured using a liquid scintillation counter. This value represents the amount of uric acid transported into the cells.

  • Data Analysis:

    • The percentage of inhibition for each lesinurad concentration is calculated relative to the control (no inhibitor).

    • A dose-response curve is generated by plotting percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.

In_Vitro_Assay_Workflow start Start culture 1. Culture HEK293 cells expressing URAT1 or OAT4 start->culture prepare 2. Prepare serial dilutions of Lesinurad culture->prepare incubate 3. Pre-incubate cells with Lesinurad prepare->incubate add_urate 4. Add [14C]uric acid to initiate uptake incubate->add_urate stop_wash 5. Stop reaction and wash cells add_urate->stop_wash lyse 6. Lyse cells to release intracellular contents stop_wash->lyse measure 7. Measure radioactivity via scintillation counting lyse->measure analyze 8. Plot dose-response curve and calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for an in vitro transporter inhibition assay.
Phase III Clinical Trial Protocol Summary (CLEAR 1 & 2 Model)

This protocol summarizes the design of the pivotal Phase III trials that evaluated the efficacy and safety of lesinurad as an add-on therapy.[3][18]

Title: A Phase III, Randomized, Multicenter, Double-Blind, Placebo-Controlled Study of Lesinurad in Combination with Allopurinol for the Treatment of Hyperuricemia in Gout Patients with an Inadequate Response to Allopurinol Monotherapy.

Primary Objective: To evaluate the efficacy of lesinurad 200 mg once daily in combination with allopurinol compared to placebo with allopurinol in achieving target serum uric acid (sUA) levels.[18]

Patient Population:

  • Inclusion Criteria: Adult patients (18-85 years) diagnosed with gout, with a baseline sUA ≥6.5 mg/dL, and on a stable dose of allopurinol (≥300 mg daily, or ≥200 mg for moderate renal impairment) for at least 8 weeks.[9][18]

  • Exclusion Criteria: History of severe renal impairment (e.g., eCLcr < 45 mL/min), tumor lysis syndrome, or Lesch-Nyhan syndrome.[5][11]

Study Design:

  • Randomization: Patients were randomized in a 1:1 ratio to one of two treatment arms.

  • Treatment Arms:

    • Lesinurad 200 mg once daily + Allopurinol

    • Placebo once daily + Allopurinol

  • Duration: 12-month treatment period.[19]

  • Blinding: Double-blind (both patients and investigators were unaware of the treatment assignment).

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL by Month 6.[18]

  • Secondary Efficacy Endpoints: Mean change in sUA from baseline, resolution of tophi, and incidence of gout flares.

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), with a particular focus on renal-related events (e.g., serum creatinine elevations, nephrolithiasis) and cardiovascular events.[8][19][20]

Clinical_Trial_Workflow cluster_flow CLEAR 1/2 Study Flow cluster_arms Screening Patient Screening (Gout, sUA ≥6.5 mg/dL on Allopurinol) Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: Lesinurad 200mg + Allopurinol Randomization->ArmA ArmB Arm B: Placebo + Allopurinol Randomization->ArmB Treatment 12-Month Treatment Period Endpoint6 Primary Endpoint Assessment (sUA at Month 6) Safety Ongoing Safety Monitoring (Renal & CV Events) Treatment->Safety Endpoint12 Final Assessment (Month 12) Endpoint6->Endpoint12

References

A Deep Dive into Dotinurad: A Novel Selective Uric Acid Reabsorption Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dotinurad, a novel selective uric acid reabsorption inhibitor (SURI). Dotinurad has been approved in Japan for the treatment of hyperuricemia and gout and is under investigation in other regions.[1][2][3] This document details its mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and provides visualizations of its operational framework.

Core Mechanism of Action: Selective URAT1 Inhibition

Dotinurad effectively lowers serum uric acid (sUA) levels by potently and selectively inhibiting the urate transporter 1 (URAT1), a protein primarily located on the apical membrane of renal proximal tubular cells.[1][4][5] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][6][7] By blocking this transporter, Dotinurad increases the urinary excretion of uric acid, thereby reducing its concentration in the blood.[1][5]

A key characteristic of Dotinurad is its high selectivity for URAT1 over other transporters involved in urate homeostasis, such as ABCG2, OAT1, and OAT3.[5][8][9] This selectivity is thought to contribute to its favorable safety profile, particularly concerning off-target effects.[4]

Recent studies have elucidated a dual-inhibition mechanism for Dotinurad, involving both cis- and trans-inhibition of URAT1.[1][10][11] Cis-inhibition occurs competitively at the extracellular side of the transporter, preventing uric acid from binding.[1][10] Trans-inhibition is a unique mechanism where intracellularly accumulated Dotinurad inactivates URAT1, further potentiating its uricosuric effect.[10][11] This dual action may explain the potent and sustained reduction in sUA observed in clinical trials.[10]

Signaling Pathway and Mechanism of Action

Dotinurad_Mechanism cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate (contains Uric Acid) URAT1 URAT1 Transporter Glomerular Filtrate->URAT1 Uric Acid Intracellular Urate Intracellular Uric Acid URAT1->Intracellular Urate Reabsorption Reabsorbed Urate Reabsorbed Uric Acid Intracellular Urate->Reabsorbed Urate Transport to Blood Intracellular Dotinurad Intracellular Dotinurad Intracellular Dotinurad->URAT1 trans-Inhibition (Non-competitive) Dotinurad Dotinurad Dotinurad->URAT1 cis-Inhibition (Competitive) Dotinurad->Intracellular Dotinurad Cellular Uptake

Caption: Mechanism of Dotinurad via dual inhibition of the URAT1 transporter.

Quantitative Data Summary

The efficacy and safety of Dotinurad have been evaluated in numerous clinical trials, primarily in Japan. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Inhibitory Activity (IC50 Values)
TransporterDotinurad (μM)Benzbromarone (μM)Lesinurad (μM)Probenecid (μM)
URAT1 0.0372[5][9]0.190[5][9]30.0[5][9]165[5][9]
ABCG2 4.16[5][9]---
OAT1 4.08[5][9]---
OAT3 1.32[5][9]---
Data from in vitro studies assessing the inhibitory concentration 50% (IC50) for various uric acid transporters.
Table 2: Efficacy of Dotinurad in Phase 2 Clinical Trials
Study (NCT ID)DoseDurationMean % Change in sUA from Baseline% of Patients Achieving sUA ≤ 6.0 mg/dL
Early Phase 2 (NCT02344862) [12]1 mg8 weeks-37.03%75.0%
2 mg-50.91%89.5%
4 mg-64.37%95.2%
Placebo+0.85%0%
Confirmatory Phase 2 (NCT02416167) [13]0.5 mg12 weeks-21.81%23.1%
1 mg-33.77%65.9%
2 mg-42.66%74.4%
4 mg-61.09%100%
Placebo-2.83%0%
Table 3: Efficacy of Dotinurad in Phase 3 and Long-Term Studies
Study (NCT ID)ComparatorDoseDurationMean % Change in sUA from Baseline% of Patients Achieving sUA ≤ 6.0 mg/dL
vs. Benzbromarone (NCT03100318) [14]Benzbromarone 50 mgDotinurad 2 mg14 weeks-45.9%-
Benzbromarone 50 mg-43.8%-
vs. Febuxostat (Chinese Population, NCT05007392) [15]Febuxostat 40 mgDotinurad 4 mg24 weeks-73.6%
Febuxostat 40 mg-38.1%
Long-Term Open-Label (NCT03006445) [16]-Dotinurad 2 mg58 weeks-47.17%91.30%
Dotinurad 4 mg58 weeks-57.35%100.00%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of Dotinurad.

In Vitro Transporter Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Dotinurad on specific uric acid transporters.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured under standard conditions. Cells are then transiently transfected with plasmids expressing the target transporter (e.g., human URAT1, ABCG2, OAT1, OAT3).

  • Uptake Assay:

    • Transfected cells are seeded in multi-well plates.

    • Cells are washed and pre-incubated in a buffer solution.

    • The uptake reaction is initiated by adding a solution containing a radiolabeled substrate (e.g., [14C]uric acid) and varying concentrations of Dotinurad or other inhibitors.

    • After a specified incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

  • Quantification and Analysis:

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The protein concentration in each well is determined to normalize the uptake data.

    • The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[9]

Clinical Trial Workflow for Efficacy and Safety Assessment

The clinical development of Dotinurad has followed a standard phased approach to establish its efficacy and safety profile in hyperuricemic patients.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_endpoints Endpoint Assessment cluster_followup Follow-up Screening Patient Screening (sUA > 7.0 mg/dL, Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dose_Titration Dose Titration Period (e.g., 0.5mg -> 1mg -> 2mg) Randomization->Dose_Titration Dotinurad or Comparator/Placebo Maintenance Maintenance Period (Stable Dose, e.g., 2mg or 4mg) Dose_Titration->Maintenance Primary_Endpoint Primary Endpoint Assessment (e.g., % change in sUA at Week 12/24) Maintenance->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (% achieving target sUA, Safety assessments) Maintenance->Secondary_Endpoints Long_Term_Extension Long-Term Extension Study (Optional, up to 58 weeks) Primary_Endpoint->Long_Term_Extension Secondary_Endpoints->Long_Term_Extension

Caption: A generalized workflow for Dotinurad Phase 2/3 clinical trials.

Protocol Details (based on published Phase 2/3 studies):

  • Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group studies.[13][14]

  • Patient Population: Adult patients with hyperuricemia (sUA > 7.0 mg/dL) with or without a history of gout.[13][14]

  • Treatment Regimen:

    • Dose Titration: To mitigate the risk of gout flares associated with rapid sUA reduction, Dotinurad is typically initiated at a low dose (e.g., 0.5 mg/day) and gradually titrated upwards over several weeks to a maintenance dose (e.g., 2 mg or 4 mg/day).[16][17]

    • Maintenance: Patients continue on the maintenance dose for the remainder of the study period (e.g., 12, 24, or 58 weeks).[13][15][16]

  • Efficacy Assessments:

    • Primary Endpoint: Percent change in sUA from baseline to the final visit.[13][14]

    • Secondary Endpoints: Proportion of patients achieving a target sUA level (typically ≤ 6.0 mg/dL).[12][13]

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory parameters throughout the study.[13][14]

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics (PK): Dotinurad is rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) around 3 hours. Its exposure increases proportionally with the dose.[18][19] The elimination half-life is approximately 10 hours, supporting a once-daily dosing regimen.[19] The primary route of elimination is through hepatic metabolism, followed by urinary excretion of its metabolites.[19] Studies have shown no clinically significant impact of hepatic impairment on the pharmacokinetics of Dotinurad.[19][20]

  • Pharmacodynamics (PD): The sUA-lowering effect of Dotinurad is dose-dependent, with effects becoming saturable at doses above 5 mg.[18] The increased urinary excretion of uric acid confirms its mechanism of action.[3][5]

Logical Relationship of Dotinurad's Properties

Dotinurad_Properties cluster_chemical Chemical & Molecular Properties cluster_pharmaco Pharmacological Effects cluster_clinical Clinical Outcomes Structure Unique Chemical Structure Selectivity High Selectivity for URAT1 Structure->Selectivity Dual_MoA Dual cis- & trans-Inhibition Structure->Dual_MoA Potent_Inhibition Potent URAT1 Inhibition Selectivity->Potent_Inhibition Safety Favorable Safety Profile (Low Off-Target Effects) Selectivity->Safety Dual_MoA->Potent_Inhibition Increased_Excretion Increased Uric Acid Excretion Potent_Inhibition->Increased_Excretion Reduced_sUA Sustained Reduction in sUA Increased_Excretion->Reduced_sUA Efficacy High Clinical Efficacy (sUA ≤ 6.0 mg/dL) Reduced_sUA->Efficacy

Caption: Interrelationship of Dotinurad's properties leading to clinical outcomes.

Conclusion

Dotinurad is a potent and highly selective URAT1 inhibitor that has demonstrated significant efficacy in lowering serum uric acid levels in patients with hyperuricemia, with or without gout. Its unique dual mechanism of cis- and trans-inhibition contributes to its robust and sustained effect. The comprehensive clinical trial data, supported by detailed preclinical and pharmacological studies, establish Dotinurad as a valuable therapeutic option. Its favorable safety profile, attributed to its high selectivity, further enhances its clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the field of urate-lowering therapies.

References

Investigating the Structure-Activity Relationship of Lesinurad Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lesinurad analogues. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), targets the urate transporter 1 (URAT1) and is used to treat hyperuricemia associated with gout.[1][2][3] Understanding the SAR of its analogues is crucial for the development of next-generation uricosuric agents with improved potency, selectivity, and safety profiles.

Mechanism of Action of Lesinurad

Lesinurad reduces serum uric acid (sUA) levels by inhibiting key transporter proteins involved in uric acid reabsorption in the kidneys.[4] Its primary targets are:

  • Urate Transporter 1 (URAT1): Located on the apical membrane of proximal tubule cells, URAT1 is responsible for the majority of filtered uric acid reabsorption from the renal tubular lumen back into the bloodstream.[3][4]

  • Organic Anion Transporter 4 (OAT4): This transporter is also involved in uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[1][2][4]

By inhibiting these transporters, Lesinurad increases the urinary excretion of uric acid, thereby lowering sUA concentrations.[2][4] This dual-target mechanism provides an effective approach to managing hyperuricemia, especially when used in combination with xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat, which reduce uric acid production.[5][6]

Lesinurad_Mechanism cluster_renal_tubule Renal Proximal Tubule Cell cluster_cell Lumen Tubular Lumen (Urine) URAT1 URAT1 Blood Bloodstream OAT4 OAT4 UricAcid_Cell Uric Acid GLUT9 GLUT9 GLUT9->Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Lumen->OAT4 Reabsorption UricAcid_Cell->GLUT9 Efflux Lesinurad Lesinurad Lesinurad->URAT1 Inhibition Lesinurad->OAT4 Inhibition

Caption: Mechanism of Lesinurad in the renal proximal tubule.

Core Structure of Lesinurad for SAR Analysis

The Lesinurad scaffold can be divided into three key components for SAR exploration. Modifications to each of these regions have been shown to significantly impact inhibitory activity against URAT1.

Lesinurad_SAR_Components Lesinurad Lesinurad Core Structure A Region A (Naphthyl Group) B Region B (Triazole Sulfide Core) C Region C (Carboxylic Acid Moiety) A->B Linker B->C Linker

Caption: Key structural regions of Lesinurad for SAR studies.

Structure-Activity Relationship Data

Systematic modifications of the Lesinurad structure have led to the discovery of analogues with significantly enhanced potency. Strategies such as bioisosterism, scaffold hopping, and molecular hybridization have been employed to explore the chemical space around the core structure.[7][8]

Analogues with Modified Triazole Cores

Studies involving the replacement of the central triazole ring with other heterocyclic systems, such as thienopyrimidinone or pyridine, have yielded compounds with comparable or slightly improved potency over Lesinurad.[7]

CompoundCore ScaffoldR Group ModificationURAT1 IC₅₀ (µM)Reference
Lesinurad 1,2,4-triazole-9.38[7]
Analogue 6 Thienopyrimidinone4-fluorophenyl7.68[7]
Analogue 10 Thienopyrimidinone4-chlorophenyl7.56[7]
Analogue 14 Thienopyrimidinone3-methyl-4-fluorophenyl7.31[7]
Analogue 15 Thienopyrimidinone3-chloro-4-fluorophenyl7.90[7]

Data presented shows that modifications in Region B (the core) and substitutions on the phenyl ring can lead to modest improvements in URAT1 inhibition.

Analogues with Diarylmethane Backbones

A more significant breakthrough came from replacing the S-atom linker in Lesinurad with a CH₂ group and further exploring the diarylmethane backbone. This led to the discovery of highly potent URAT1 inhibitors.[8][9]

CompoundBackbone/Core ModificationURAT1 IC₅₀ (µM)Fold Improvement vs. LesinuradReference
Lesinurad Naphthyltriazolyl-S-acetate7.18-[8]
Benzbromarone Benzofuran0.28~25x[8]
Analogue 1h Diarylmethane0.035~200x[8][9]
Analogue 44 Not specified1.57~8x (vs. 13.21 µM Lesinurad)[8]

These findings highlight that altering the linker between Region A and Region C (diarylmethane backbone) can dramatically increase inhibitory potency, with compound 1h being over 200-fold more potent than Lesinurad in one study.[8]

Experimental Protocols

The evaluation of URAT1 inhibitory activity is primarily conducted through cell-based urate transport assays.

General Protocol: In Vitro URAT1 Inhibition Assay

This protocol outlines a typical workflow for determining the IC₅₀ values of test compounds against human URAT1 (hURAT1).

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are commonly used.[10][11]

    • Cells are transiently transfected with a plasmid vector containing the full-length cDNA of hURAT1 (gene SLC22A12). Control cells are transfected with an empty vector.

  • Uptake Assay:

    • After 24-48 hours of transfection, cells are washed with a pre-warmed Krebs-Ringer buffer.

    • Cells are pre-incubated for 5-10 minutes with the assay buffer containing various concentrations of the test compound (e.g., Lesinurad analogue) or a known inhibitor like benzbromarone as a positive control.[11][12]

    • The uptake reaction is initiated by adding buffer containing radiolabeled [¹⁴C]-uric acid.[11]

    • The reaction proceeds for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination and Measurement:

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled uric acid.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Urate uptake in control (empty vector) cells is subtracted from the uptake in hURAT1-expressing cells to determine specific uptake.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (DMSO).

    • IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[13][14]

Experimental_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Culture HEK293 Cells B Transfect cells with hURAT1 plasmid A->B C Incubate for 24-48h B->C D Pre-incubate cells with test compound C->D Proceed to Assay E Add [14C]-Uric Acid to start uptake D->E F Incubate for 5-15 min at 37°C E->F G Terminate with ice-cold buffer F->G H Lyse cells & measure radioactivity G->H Proceed to Analysis I Calculate % Inhibition H->I J Determine IC50 value via non-linear regression I->J

Caption: Workflow for a cell-based URAT1 inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of Lesinurad analogues have been highly successful in identifying novel chemical scaffolds with significantly improved URAT1 inhibitory potency. Key findings indicate that while modifications to the central triazole core can fine-tune activity, substantial gains in potency are achieved by optimizing the linker and the spatial arrangement of the key pharmacophoric elements, as demonstrated by the diarylmethane series.[9]

Future research should focus on:

  • Improving Selectivity: Enhancing selectivity for URAT1 over other transporters (e.g., OAT1, OAT3) to minimize potential drug-drug interactions and off-target effects.[3]

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of highly potent analogues to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Assessing Safety: Thoroughly evaluating the renal and hepatic safety of new lead compounds, as toxicity has been a limiting factor for previous uricosuric agents like benzbromarone.[9]

The continued exploration of the SAR of URAT1 inhibitors holds great promise for developing safer and more effective treatments for gout and hyperuricemia.

References

The Impact of Lesinurad Sodium on Purine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary contributor to the pathogenesis of gout, a debilitating inflammatory arthritis. Uric acid is the final enzymatic product of purine metabolism in humans. Lesinurad sodium, a selective uric acid reabsorption inhibitor (SURI), represents a targeted therapeutic approach to managing hyperuricemia. This technical guide provides an in-depth analysis of Lesinurad's mechanism of action, its effects on purine metabolism pathways, and its clinical implications. We will explore the intricate details of its interaction with renal transporters, present quantitative data from pivotal clinical trials, and provide detailed experimental protocols for relevant assays.

Introduction: Purine Metabolism and Hyperuricemia

Purines are essential nitrogen-containing heterocyclic aromatic compounds, fundamental to numerous biological processes. They are integral components of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and signaling molecules (cAMP and cGMP). The metabolic breakdown of purines from both endogenous (cellular turnover) and exogenous (dietary) sources culminates in the production of uric acid.[1][2]

This process primarily occurs in the liver, where the enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1][3] In most mammals, uric acid is further metabolized by the enzyme uricase to the more soluble compound allantoin. However, due to an evolutionary mutation, humans lack a functional uricase enzyme, leading to higher baseline levels of uric acid.[2]

The homeostasis of serum uric acid is maintained by a delicate balance between production and excretion. Approximately two-thirds of uric acid is excreted by the kidneys, with the remainder eliminated through the gastrointestinal tract.[1] Hyperuricemia arises from either an overproduction of uric acid or, more commonly, its underexcretion by the kidneys.[1]

This compound: Mechanism of Action

Lesinurad is a selective inhibitor of the urate transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[4][5] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[4]

Lesinurad also inhibits the organic anion transporter 4 (OAT4), another uric acid transporter that has been associated with diuretic-induced hyperuricemia.[6][7] Importantly, Lesinurad does not significantly affect other renal transporters such as OAT1 and OAT3 at clinically relevant concentrations, which is a key differentiator from other uricosuric agents like probenecid and may contribute to a more favorable drug-drug interaction profile.[8]

The therapeutic strategy for Lesinurad involves its use as an adjunct therapy with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat.[4][9] This dual-mechanism approach simultaneously reduces the production of uric acid (via XOI) and increases its renal excretion (via Lesinurad), leading to more effective sUA lowering in patients who do not achieve target levels with an XOI alone.[1][5]

Signaling and Transport Pathways

The following diagrams illustrate the purine metabolism pathway and the mechanism of action of Lesinurad in the renal proximal tubule.

Purine_Metabolism Purine_Nucleotides Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine XO2->Uric_Acid

Figure 1: Simplified Purine Catabolism Pathway.

Lesinurad_MoA Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood Uric_Acid_Lumen Uric Acid URAT1 URAT1 Uric_Acid_Lumen->URAT1 Reabsorption OAT4 OAT4 Uric_Acid_Lumen->OAT4 Reabsorption Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood OAT4->Uric_Acid_Blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibition Lesinurad->OAT4 Inhibition

Figure 2: Lesinurad's Mechanism of Action.

Quantitative Data from Clinical Studies

The efficacy and safety of Lesinurad have been evaluated in several pivotal Phase III clinical trials, including CLEAR 1, CLEAR 2, and CRYSTAL.[2][10] These studies assessed Lesinurad in combination with allopurinol or febuxostat.

Inhibitory Potency
TransporterIC50 (µM)Reference
URAT17.3[7]
OAT43.7[7]
Pharmacokinetic Properties (200 mg Dose)
ParameterValueReference
Cmax6 µg/mL[7]
AUC30 µg•hr/mL[7]
Protein Binding>98%[9]
Biological Half-life~5 hours[9]
Clinical Efficacy of Lesinurad 200 mg in Combination with Allopurinol (CLEAR 1 & 2 Trials)
Endpoint (at Month 6)Lesinurad 200 mg + AllopurinolPlacebo + Allopurinolp-valueReference
CLEAR 1: % Patients with sUA <6.0 mg/dL54%28%<0.0001[10]
CLEAR 2: % Patients with sUA <6.0 mg/dL55%23%<0.0001[10]
Clinical Efficacy of Lesinurad in Combination with Febuxostat (CRYSTAL Trial)
Endpoint (at Month 6)Lesinurad 200 mg + FebuxostatPlacebo + Febuxostatp-valueReference
% Patients with sUA <5.0 mg/dL56.6%46.8%0.13[4]

Note: In the CRYSTAL study, the 200 mg Lesinurad arm did not meet the primary endpoint at month 6, but showed significant effects at other time points.[4]

Safety Profile: Renal-Related Adverse Events

A notable safety consideration for Lesinurad is the potential for renal-related adverse events, particularly when used as monotherapy.[11][12] The risk is mitigated when used in combination with a xanthine oxidase inhibitor.

Adverse EventLesinurad 400 mg MonotherapyPlaceboReference
Renal-related TEAEs17.8%0%[12]
Serum Creatinine Elevations (>1.5x baseline)24.3%0%[12]

Detailed Experimental Protocols

Cell-Based URAT1 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory potency (IC50) of a test compound against the human URAT1 transporter.

URAT1_Assay_Workflow Cell_Culture 1. Cell Culture (HEK293T cells) Transfection 2. Transient Transfection (hURAT1 expression vector) Cell_Culture->Transfection Plating 3. Cell Plating (24-well plates) Transfection->Plating Incubation 4. Pre-incubation (Test compound or vehicle) Plating->Incubation Uptake 5. Uric Acid Uptake ([14C]-Uric Acid) Incubation->Uptake Washing 6. Stop & Wash (Ice-cold buffer) Uptake->Washing Lysis 7. Cell Lysis Washing->Lysis Measurement 8. Scintillation Counting (Quantify [14C]) Lysis->Measurement Analysis 9. Data Analysis (Calculate IC50) Measurement->Analysis

Figure 3: URAT1 Inhibition Assay Workflow.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Human URAT1 expression vector

  • Transfection reagent (e.g., Lipofectamine)

  • 24-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric acid

  • Test compound (e.g., Lesinurad) and a known inhibitor (e.g., benzbromarone)

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Transiently transfect the cells with the human URAT1 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Mock-transfected cells (with an empty vector) should be prepared as a negative control.

  • Cell Plating: 24 hours post-transfection, seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and incubate for another 24 hours.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of the test compound or vehicle (DMSO).

    • Initiate the uptake reaction by adding HBSS containing [¹⁴C]-uric acid (final concentration, e.g., 50 µM) and the test compound.

    • Incubate for 5 minutes at 37°C.

    • Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Quantification:

    • Lyse the cells by adding 0.1 N NaOH to each well and incubating for 30 minutes.

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity measured in mock-transfected cells from that in URAT1-transfected cells to determine URAT1-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Quantification of Serum Uric Acid by HPLC-UV

This protocol outlines a method for the accurate measurement of uric acid in serum samples.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Sodium acetate buffer (e.g., 35 mmol/L, pH 5.0) and acetonitrile (90:10, v/v)

  • Acetonitrile for protein precipitation

  • Uric acid standard

  • Microcentrifuge and tubes

  • Serum samples

Procedure:

  • Sample Preparation:

    • To 200 µL of serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with sodium acetate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 292 nm

    • Injection Volume: 20 µL

  • Calibration and Quantification:

    • Prepare a series of uric acid standards in a concentration range relevant to physiological and pathological levels.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared serum samples.

    • Determine the uric acid concentration in the samples by interpolating their peak areas from the calibration curve.

Conclusion

This compound offers a targeted approach to managing hyperuricemia in patients with gout by specifically inhibiting the renal transporters URAT1 and OAT4, thereby increasing uric acid excretion. Its use in combination with xanthine oxidase inhibitors provides a dual mechanism of action that has proven effective in lowering serum uric acid levels in patients who are inadequately controlled with XOI monotherapy. The data from extensive clinical trials support its efficacy, while also highlighting the importance of its use in combination therapy to mitigate potential renal adverse events. The experimental protocols provided herein offer a framework for the preclinical and clinical evaluation of Lesinurad and other uricosuric agents. This comprehensive understanding of Lesinurad's impact on purine metabolism pathways is crucial for researchers and clinicians working to advance the treatment of gout and hyperuricemia.

References

The Identification and Validation of Lesinurad Sodium's Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout, a painful and debilitating form of inflammatory arthritis, is characterized by the deposition of monosodium urate crystals in and around the joints. This process is a direct consequence of chronic hyperuricemia, a condition defined by elevated levels of serum uric acid (sUA). The management of gout primarily focuses on long-term sUA lowering to below saturation levels, thereby preventing crystal formation and dissolving existing tophi.[1][2] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease the production of uric acid, are the cornerstone of therapy, a significant portion of patients fail to reach target sUA levels with XOI monotherapy.[3][4] This therapeutic gap has driven the development of agents with alternative mechanisms of action, such as uricosurics, which enhance the renal excretion of uric acid.

Lesinurad (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) that addresses this unmet need.[5][6] It is indicated for the treatment of hyperuricemia associated with gout in combination with an XOI.[3] This technical guide provides an in-depth overview of the target identification and validation process for Lesinurad sodium, detailing its mechanism of action, the experimental methodologies used to validate its targets, and key quantitative data from preclinical and clinical studies.

Mechanism of Action: Targeting Renal Urate Reabsorption

The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed in the proximal tubules.[7] Lesinurad exerts its uricosuric effect by specifically inhibiting key transporters involved in this reabsorption process.

Primary Molecular Targets

Extensive in vitro studies have identified two primary molecular targets for Lesinurad:

  • Urate Transporter 1 (URAT1): A member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene, URAT1 is located on the apical membrane of proximal tubule cells and is responsible for the majority of uric acid reabsorption.[5][7] By inhibiting URAT1, Lesinurad blocks the re-entry of uric acid from the renal tubular lumen back into the bloodstream, thereby increasing its excretion in the urine.[8]

  • Organic Anion Transporter 4 (OAT4): Also located on the apical membrane of proximal tubule cells, OAT4 is another transporter involved in uric acid reabsorption. Its inhibition by Lesinurad further contributes to the overall uricosuric effect.[7] OAT4 has also been implicated in diuretic-induced hyperuricemia, suggesting an additional therapeutic benefit of Lesinurad in this patient population.[7]

The dual inhibition of URAT1 and OAT4 provides a targeted and effective mechanism for lowering sUA levels.

Target Validation: Experimental Evidence

The validation of URAT1 and OAT4 as the primary targets of Lesinurad is supported by a robust body of evidence from in vitro and in vivo studies, including pivotal clinical trials.

In Vitro Inhibition of Urate Transporters

The inhibitory activity of Lesinurad against its target transporters was quantified using in vitro cell-based assays.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lesinurad and other uricosuric agents against URAT1 and OAT4. This quantitative data clearly demonstrates Lesinurad's potent and selective inhibitory effects.

CompoundURAT1 IC50 (µM)OAT4 IC50 (µM)
Lesinurad 3.53 - 7.3[1][7]2.03 - 3.7[1][7]
Benzbromarone0.29[7]3.19[7]
Probenecid13.23[7]15.54[7]

Experimental Protocols: Urate Transporter Inhibition Assay

A common method to determine the inhibitory activity of compounds on urate transporters involves stably or transiently expressing the transporter in a suitable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells, followed by a radiolabeled uric acid uptake assay.

Protocol: In Vitro URAT1/OAT4 Inhibition Assay using HEK-293 Cells

  • Cell Culture and Transfection:

    • HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • For transient transfection, cells are seeded in 96-well plates and transfected with a plasmid vector containing the cDNA for human URAT1 or OAT4 using a suitable transfection reagent.

    • For stable cell lines, cells are transfected and then selected using an appropriate antibiotic.

  • Uric Acid Uptake Assay:

    • 24-48 hours post-transfection, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Cells are then incubated with the assay buffer containing various concentrations of Lesinurad or a vehicle control for a predetermined period (e.g., 10-30 minutes) at 37°C.

    • A solution containing radiolabeled [14C]-uric acid is then added to each well, and the cells are incubated for a specific duration (e.g., 5-15 minutes) to allow for uric acid uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The specific uptake mediated by the transporter is calculated by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.

    • IC50 values are determined by plotting the percentage of inhibition of uric acid uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vivo Preclinical Studies

Preclinical studies in animal models of hyperuricemia were crucial for establishing the in vivo efficacy and mechanism of action of Lesinurad.

Experimental Protocols: Potassium Oxonate-Induced Hyperuricemia Model in Rodents

A widely used animal model for hyperuricemia involves the administration of potassium oxonate, a uricase inhibitor, which leads to an accumulation of uric acid in the blood.

Protocol: Induction of Hyperuricemia in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Hyperuricemia:

    • Hyperuricemia is induced by the oral or intraperitoneal administration of potassium oxonate. A typical dose is 250-300 mg/kg, administered once daily for several consecutive days (e.g., 7 days).[6][9]

    • To further increase uric acid levels, some protocols include the co-administration of a purine precursor, such as hypoxanthine or adenine.[6]

  • Drug Administration:

    • Lesinurad, a positive control (e.g., allopurinol or benzbromarone), or a vehicle is administered orally to the hyperuricemic animals.

  • Sample Collection and Analysis:

    • Blood samples are collected at specified time points to measure serum uric acid and creatinine levels.

    • 24-hour urine samples are collected using metabolic cages to determine urinary uric acid and creatinine excretion.

  • Endpoint Measurement:

    • The primary efficacy endpoint is the reduction in serum uric acid levels.

    • The fractional excretion of uric acid (FEUA) is calculated to confirm the uricosuric mechanism of action.

Clinical Validation

The efficacy and safety of Lesinurad were definitively established in a series of Phase III clinical trials, including the CLEAR 1, CLEAR 2, and CRYSTAL studies.[3][4] These trials were randomized, double-blind, placebo-controlled studies that evaluated Lesinurad in combination with a xanthine oxidase inhibitor in patients with gout who had an inadequate response to XOI monotherapy.[2]

Data Presentation: Clinical Efficacy of Lesinurad

The following table summarizes the key efficacy endpoint from the pivotal Phase III trials, demonstrating the significant sUA-lowering effect of Lesinurad in combination with an XOI.

TrialTreatment GroupsPrimary EndpointProportion of Patients Achieving Primary Endpoint
CLEAR 1 Lesinurad 200 mg + Allopurinol vs. Placebo + AllopurinolsUA < 6.0 mg/dL at Month 654.2% vs. 27.9%[1]
CLEAR 2 Lesinurad 200 mg + Allopurinol vs. Placebo + AllopurinolsUA < 6.0 mg/dL at Month 655.4% vs. 23.3%[8]
CRYSTAL Lesinurad 200 mg + Febuxostat vs. Placebo + FebuxostatsUA < 5.0 mg/dL at Month 656.6% vs. 46.8%[10]

Experimental Protocols: Pivotal Phase III Clinical Trial Design

The pivotal clinical trials for Lesinurad followed a rigorous design to assess its efficacy and safety.

Protocol: Key Components of the CLEAR and CRYSTAL Trials

  • Study Population: Adult patients (18-85 years) with a diagnosis of gout and hyperuricemia (sUA ≥6.5 mg/dL) who were on a stable dose of allopurinol (≥300 mg/day) or febuxostat (80 mg/day) but had not reached their target sUA level.[2][10] Key exclusion criteria included a history of kidney stones and significant renal impairment (creatinine clearance <30 mL/min).[1][10]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.

  • Treatment: Patients were randomized to receive Lesinurad (200 mg or 400 mg once daily) or placebo in combination with their ongoing XOI therapy.

  • Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level (<6.0 mg/dL in the CLEAR trials, <5.0 mg/dL in the CRYSTAL trial) at 6 months.

  • Key Secondary Endpoints: Mean change in sUA, gout flare rate, and tophus resolution.

  • Safety Monitoring: Adverse events were closely monitored, with a particular focus on renal-related events. This included regular monitoring of serum creatinine levels.[11]

Visualizing the Pathway and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Lesinurad_Mechanism_of_Action cluster_proximal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell OAT4->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood -> To Blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Lesinurad->OAT4 Inhibits

Caption: Mechanism of action of Lesinurad in the renal proximal tubule.

URAT1_Inhibition_Assay_Workflow A 1. Culture HEK-293 cells B 2. Transfect cells with URAT1 plasmid A->B C 3. Incubate with Lesinurad or vehicle B->C D 4. Add [14C]-uric acid C->D E 5. Terminate uptake and wash cells D->E F 6. Lyse cells and measure radioactivity E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the in vitro URAT1 inhibition assay.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 6 months) cluster_analysis Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomize to Treatment Arms Screening->Randomization Treatment Administer Lesinurad + XOI or Placebo + XOI Randomization->Treatment Monitoring Monitor sUA levels and Adverse Events Treatment->Monitoring Analysis Analyze Primary and Secondary Endpoints Treatment->Analysis

Caption: Simplified workflow of a pivotal Phase III clinical trial for Lesinurad.

Conclusion

The identification and validation of URAT1 and OAT4 as the primary molecular targets of this compound have been a result of a systematic and rigorous drug development process. The compelling data from in vitro transporter assays, preclinical animal models of hyperuricemia, and large-scale, randomized controlled clinical trials have firmly established its mechanism of action and clinical utility. By selectively inhibiting uric acid reabsorption in the kidneys, Lesinurad provides a valuable therapeutic option for patients with gout who are unable to achieve target serum uric acid levels with xanthine oxidase inhibitor monotherapy. This technical guide has provided a comprehensive overview of the core scientific principles and experimental methodologies that underpinned the successful development of this important uricosuric agent.

References

In Vitro Characterization of Lesinurad's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that plays a crucial role in the management of hyperuricemia associated with gout.[1] Its therapeutic effect is primarily mediated through the inhibition of the urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[2] A thorough understanding of Lesinurad's in vitro binding characteristics is paramount for elucidating its mechanism of action, predicting potential drug-drug interactions, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the in vitro characterization of Lesinurad's binding affinity, focusing on its primary target, URAT1, and its interactions with other relevant organic anion transporters (OATs).

Binding Affinity of Lesinurad

The binding affinity of Lesinurad has been quantified using various in vitro assays, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the Michaelis constant (Km). These values are crucial for understanding the potency and selectivity of Lesinurad.

Primary Target: Urate Transporter 1 (URAT1)

Lesinurad is a potent inhibitor of human URAT1 (hURAT1).[2] Structural and functional studies have revealed that Lesinurad binds competitively to URAT1, likely within the substrate transport channel.[3][4] This competitive inhibition prevents the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion.[2] The interaction involves a critical amino acid residue, Phenylalanine 365 (Phe365), which is essential for the high-affinity binding of Lesinurad to hURAT1.[3]

Secondary Targets: Organic Anion Transporters (OATs)

In addition to its primary target, Lesinurad has been shown to interact with other organic anion transporters, including OAT1, OAT3, and OAT4.[2][5] While Lesinurad inhibits OAT1 and OAT3 in vitro, this interaction is not considered clinically significant at therapeutic concentrations due to high plasma protein binding.[5][6] Lesinurad also inhibits OAT4, a transporter that may be involved in diuretic-induced hyperuricemia.[2] Furthermore, Lesinurad has been identified as a substrate for OAT1 and OAT3.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro binding affinity and interaction of Lesinurad with its target transporters.

Transporter Parameter Value (μM) Species Reference
URAT1IC503.53Human[5]
URAT1IC5074.84Rat[4]
OAT1IC50Not specified, but inhibitedHuman[5]
OAT3IC50Not specified, but inhibitedHuman[5]
OAT4IC502.03Human[5]
Transporter Parameter Value (μM) Species Reference
OAT1Km (as a substrate)0.85Human[1]
OAT3Km (as a substrate)2Human[1]

Experimental Protocols

A detailed understanding of the methodologies employed to characterize Lesinurad's binding affinity is essential for the interpretation and replication of the presented data.

HEK293 Cell-Based Uric Acid Transport Assay

This assay is a cornerstone for determining the inhibitory activity of compounds like Lesinurad on URAT1. It involves measuring the uptake of radiolabeled uric acid into human embryonic kidney (HEK293) cells that are engineered to express the target transporter.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum). For the assay, cells are transiently or stably transfected with a plasmid encoding the human URAT1 transporter. Control cells are transfected with an empty vector.

  • Cell Plating: One day prior to the assay, transfected cells are plated into poly-D-lysine-coated 96-well plates at a density of approximately 200,000 cells per well.[5]

  • Assay Procedure:

    • Cells are washed once with a wash buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).[5]

    • Cells are then pre-incubated for 5 minutes in an assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM calcium gluconate, and 5.6 mM glucose) containing various concentrations of Lesinurad.[5]

    • To initiate the uptake, 14C-labeled uric acid is added to a final concentration of 100 μM, and the cells are incubated for 10 minutes.[5]

    • The uptake is stopped by washing the cells with an ice-cold buffer.

  • Data Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • The specific uptake by URAT1 is calculated by subtracting the uptake in control cells from the uptake in URAT1-expressing cells.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of Lesinurad concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for directly measuring the affinity of a ligand for its receptor.[7] This technique is used to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target transporter (e.g., URAT1) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.[8]

  • Binding Assay:

    • In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (a specific probe for the transporter) and varying concentrations of the unlabeled test compound (Lesinurad).[8]

    • The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[8]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[8]

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding.

    • For competitive binding assays, the IC50 value is determined, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[8]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental procedures described in this guide.

Lesinurad_URAT1_Inhibition cluster_renal_tubule Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Uric Acid_blood Uric Acid Uric Acid_cell->Uric Acid_blood Enters Bloodstream Lesinurad Lesinurad Lesinurad->URAT1 Competitive Inhibition

Caption: Competitive inhibition of URAT1 by Lesinurad in the renal proximal tubule.

Uric_Acid_Transport_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A HEK293 Cells B Transfect with hURAT1 plasmid A->B C Plate cells in 96-well plate B->C D Wash cells C->D E Pre-incubate with Lesinurad D->E F Add 14C-Uric Acid E->F G Incubate (10 min) F->G H Stop reaction & Wash G->H I Lyse cells & Measure Radioactivity H->I J Calculate Specific Uptake I->J K Determine IC50 J->K

Caption: Workflow for the HEK293 cell-based uric acid transport assay.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize URAT1- expressing cells/tissue B Isolate Membranes by Centrifugation A->B C Incubate Membranes with Radioligand & Lesinurad B->C D Reach Equilibrium C->D E Separate Bound/ Free Ligand (Filtration) D->E F Quantify Radioactivity on Filters E->F G Determine Specific Binding F->G H Calculate Ki from IC50 G->H

Caption: Workflow for the radioligand binding assay to determine binding affinity.

Conclusion

The in vitro characterization of Lesinurad's binding affinity provides a solid foundation for understanding its uricosuric effects. The data clearly demonstrate that Lesinurad is a potent and selective inhibitor of URAT1, acting through a competitive mechanism. While it interacts with other OATs in vitro, these interactions are less likely to be clinically relevant at therapeutic doses. The detailed experimental protocols and workflows presented in this guide offer a valuable resource for researchers in the field of gout and hyperuricemia, facilitating further investigation and development of novel urate-lowering therapies.

References

The Discovery and Development of Lesinurad: A URAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). It is intended for researchers, scientists, and professionals involved in the drug development process.

Introduction: The Challenge of Hyperuricemia and Gout

Hyperuricemia, an excess of uric acid in the blood, is a primary risk factor for gout, the most common form of inflammatory arthritis.[1] The condition arises from either the overproduction of uric acid or, more commonly, its underexcretion by the kidneys.[2] Uric acid is the final product of purine metabolism, with its production catalyzed by the enzyme xanthine oxidase (XO).[3][4] Renal excretion handles approximately two-thirds of the daily turnover of uric acid.[3]

Key to renal handling is the Urate Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, which is responsible for the majority of uric acid reabsorption from the renal tubules back into circulation.[2][5] Consequently, inhibiting URAT1 presents a compelling therapeutic strategy for lowering serum uric acid (sUA) levels by promoting its excretion.[6] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat reduce uric acid production, a significant number of patients fail to reach target sUA levels with XOI monotherapy, necessitating additional treatment options.[5][7] Lesinurad was developed to address this unmet need.[8]

Discovery and Mechanism of Action

Lesinurad, also known as RDEA594, was identified as a potent and selective URAT1 inhibitor.[1][9] Its development was spurred by the observation that a metabolite of another compound in development led to an unexpected decrease in sUA levels, pointing towards an effect on renal urate handling.[1] Lesinurad acts by inhibiting URAT1, which is located on the apical membrane of proximal tubule cells in the kidney.[10][11][12] This inhibition blocks the reabsorption of uric acid from the urine, thereby increasing its renal excretion and lowering sUA levels.[7][10]

In addition to URAT1, Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter implicated in uric acid reabsorption and associated with diuretic-induced hyperuricemia.[5][10][13] Importantly, Lesinurad is selective and does not significantly inhibit OAT1 or OAT3 at clinical concentrations, which is a key differentiator from older uricosuric agents like probenecid and is associated with a lower risk of certain drug-drug interactions.[1][2] This dual-mechanism approach, when combined with an XOI, targets both the production and excretion of uric acid, providing a more effective means of lowering sUA.[2][7]

dot graph TD { rankdir="LR"; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "High-level workflow of Lesinurad's discovery and development."

Preclinical Development

In Vitro Activity

The inhibitory activity of Lesinurad was characterized in cell-based assays. In HEK293 cells highly expressing human URAT1 (hURAT1), racemic Lesinurad demonstrated a potent inhibitory effect. Further investigation revealed that Lesinurad exists as stable atropisomers, with the (+)-isomer showing significantly higher potency.[8]

CompoundhURAT1 IC50 (μM)
(+)-Lesinurad4.4[8]
(-)-Lesinurad15.1[8]
(±)-Lesinurad (racemic)7.3 - 9.6[8]
Table 1: In Vitro Inhibitory Potency of Lesinurad Atropisomers against hURAT1.
Experimental Protocol: URAT1 Inhibition Assay

A common method for assessing URAT1 inhibition involves using a stable cell line, such as HEK293 or MDCK-II, engineered to overexpress the hURAT1 transporter.[8][14][15]

  • Cell Culture: The hURAT1-expressing cells are cultured in appropriate media and seeded into 96-well plates.[15]

  • Compound Preparation: Test compounds, such as Lesinurad, are serially diluted to various concentrations in a suitable buffer (e.g., Hank's Balanced Salt Solution).[15]

  • Uptake Inhibition: The cells are washed and then incubated with the test compounds for a defined period at room temperature.[15]

  • Radiolabeled Substrate Addition: A solution containing a radiolabeled substrate, typically [14C]-uric acid, is added to initiate the uptake reaction.[8]

  • Incubation and Termination: The cells are incubated for a specific time (e.g., 1 hour) to allow for substrate transport. The uptake is then terminated by washing the cells rapidly with ice-cold buffer to remove the extracellular substrate.[15]

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration at which 50% of the transporter activity is inhibited, is then determined by fitting the data to a dose-response curve.[8]

Clinical Development

Lesinurad underwent a comprehensive clinical development program, including Phase I, II, and III trials, to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile.[16][17][18]

Pharmacokinetics and Pharmacodynamics

Studies in healthy male volunteers showed that Lesinurad is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[10][16] The drug is a low-clearance compound and is highly bound to plasma proteins (>98%), primarily albumin.[10][16] Its biological half-life is approximately five hours.[10] Metabolism occurs mainly via the liver enzyme CYP2C9.[10][19]

Pharmacodynamic studies demonstrated a dose-dependent reduction in sUA and a corresponding increase in the fractional excretion of uric acid (FEUA).[1][16] A 400 mg dose resulted in a 35% reduction in sUA at 24 hours post-dose.[16] The half-maximal effective concentration (EC50) of plasma Lesinurad on FEUA was found to be 13 μM.[20]

ParameterValue
Tmax (Time to Peak Concentration)1 - 4 hours[10][16]
Plasma Protein Binding>98% (mainly albumin)[10]
Terminal Half-life (t1/2)~5 hours[10]
Primary Metabolism RouteCYP2C9[10][19]
Absolute Bioavailability~100%[19]
Excretion~63% urine, ~32% feces[10]
Table 2: Summary of Lesinurad Pharmacokinetic Properties in Humans.

dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanism of Lesinurad in the renal proximal tubule."

Phase III Clinical Trials

The efficacy and safety of Lesinurad as an add-on therapy were primarily established in three pivotal Phase III trials: CLEAR 1, CLEAR 2, and CRYSTAL.[2][17] These studies evaluated Lesinurad in combination with an XOI (allopurinol or febuxostat) in patients with gout who had not achieved target sUA levels on XOI monotherapy.[17][18]

Experimental Protocol: Phase III Trial Design (CLEAR 1 Example)

  • Study Design: A 12-month, multicenter, randomized, double-blind, placebo-controlled trial.[21][22]

  • Patient Population: Patients (n=603) aged 18-85 with gout, a baseline sUA ≥6.5 mg/dL despite being on a stable allopurinol dose (≥300 mg/day, or ≥200 mg/day for moderate renal impairment), and at least two gout flares in the past year.[18][21]

  • Randomization: Patients were randomized into three arms:

    • Lesinurad 200 mg once daily + allopurinol[21]

    • Lesinurad 400 mg once daily + allopurinol[21]

    • Placebo + allopurinol[21]

  • Primary Endpoint: The proportion of patients achieving the target sUA level of <6.0 mg/dL by month 6.[18][21]

  • Secondary Endpoints: Included assessments of gout flare rates and the resolution of tophi (deposits of uric acid crystals).[21]

  • Safety Assessment: Monitored treatment-emergent adverse events (TEAEs), with a focus on renal-related events and serum creatinine levels.[21]

dot graph G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Simplified logical flow of a Lesinurad Phase III trial."

Efficacy Results Across the Phase III program, Lesinurad in combination with an XOI demonstrated superior efficacy in lowering sUA compared to XOI therapy alone.[7][23]

Trial (Endpoint: sUA <6.0 mg/dL at Month 6)Lesinurad 200mg + AllopurinolLesinurad 400mg + AllopurinolPlacebo + Allopurinol
CLEAR 1 54.2% (p < 0.0001)[22]59.2% (p < 0.0001)[22]27.9%[22]
CLEAR 2 55.0% (p < 0.0001)61.0% (p < 0.0001)23.0%
Table 3: Primary Endpoint Achievement in CLEAR 1 & 2 Trials.

In the CRYSTAL study of patients with tophaceous gout, the combination of Lesinurad 400 mg with febuxostat was superior to febuxostat alone in achieving the sUA target of <5.0 mg/dL at month 6 (76.1% vs 46.8%).[7] The 200 mg dose in combination with febuxostat did not meet statistical significance at month 6 but was superior at other time points.[7][17] The combination therapy also led to a greater reduction in the total area of target tophi by month 12 compared to febuxostat alone.[7]

Safety Profile The safety profile of the approved 200 mg dose of Lesinurad in combination with an XOI was generally comparable to that of the XOI alone.[18] However, the 400 mg dose was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[21] A trial of Lesinurad 400 mg as a monotherapy was terminated due to a high incidence of renal-related adverse events, underscoring that Lesinurad should not be used alone.[24][25]

Conclusion

The development of Lesinurad represents a targeted, mechanism-based approach to treating hyperuricemia in patients with gout. By selectively inhibiting the URAT1 transporter, Lesinurad effectively increases the renal excretion of uric acid. Extensive preclinical and clinical studies have defined its pharmacokinetic profile and demonstrated its efficacy in lowering sUA levels when used as an adjunct to xanthine oxidase inhibitors. The data from the Phase III clinical program established the 200 mg once-daily dose as offering a favorable benefit-risk profile for patients who are unable to achieve their sUA target with an XOI alone. This technical guide summarizes the key data and methodologies that underpinned the successful development of this novel uricosuric agent.

References

Methodological & Application

Application Note: Lesinurad Sodium In Vitro URAT1 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the urate transporter 1 (URAT1), a key protein in the renal regulation of serum uric acid levels.[1][2] URAT1, encoded by the SLC22A12 gene, is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][3][4] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum uric acid concentrations.[1][5] This mechanism of action makes Lesinurad a therapeutic option for the management of hyperuricemia and gout, often used in combination with xanthine oxidase inhibitors.[1] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Lesinurad Sodium on the human URAT1 transporter.

Mechanism of Action: URAT1 Inhibition by Lesinurad

URAT1 functions as an anion exchanger, reabsorbing uric acid from the renal tubules in exchange for intracellular anions like lactate. Lesinurad competitively inhibits this transporter, likely by binding to a site within the transporter channel, which involves key residues such as Phenylalanine 365.[2][6] This steric hindrance blocks the passage of uric acid, leading to its increased excretion in the urine.

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen (Urine) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream UricAcid_Lumen Uric Acid URAT1 URAT1 Transporter UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell Uric Acid (Reabsorbed) URAT1->UricAcid_Cell UricAcid_Blood Uric Acid to Blood UricAcid_Cell->UricAcid_Blood via GLUT9 (basolateral) Lesinurad_Inhibits Lesinurad Lesinurad_Inhibits->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and its inhibition by Lesinurad.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC₅₀) of Lesinurad against the human URAT1 transporter has been determined in various studies. The reported values can vary depending on the specific assay conditions and cell systems used.

CompoundTransporterAssay TypeIC₅₀ (μM)Reference
LesinuradHuman URAT1Radiometric3.36[2][7]
LesinuradHuman URAT1Radiometric7.2[8]
LesinuradHuman URAT1Radiometric7.18[9]
LesinuradHuman OAT4Radiometric2.03[10]
BenzbromaroneHuman URAT1Radiometric0.29[10]
ProbenecidHuman URAT1Radiometric>100[10]
FebuxostatHuman URAT1Fluorescence-based36.1[8]

Experimental Protocol: [¹⁴C]-Uric Acid Uptake Assay

This protocol describes a cell-based assay to measure the inhibition of URAT1-mediated uptake of radiolabeled uric acid by this compound. The method is adapted from procedures described for screening URAT1 inhibitors.[3][11]

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing human URAT1 (hURAT1). A parental HEK293 cell line not expressing the transporter should be used as a negative control.[11][12]

  • Radiolabeled Substrate: [¹⁴C]-Uric Acid

  • Test Compound: this compound

  • Positive Control: Benzbromarone

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Uptake Buffer (Krebs-Ringer Buffer): Composition may vary, a typical formulation is NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, Glucose, and HEPES, adjusted to pH 7.4.

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.

  • Scintillation Cocktail

  • 24-well cell culture plates

2. Experimental Procedure

Assay_Workflow A 1. Cell Seeding Seed URAT1-expressing HEK293 cells in a 24-well plate. B 2. Pre-incubation Wash cells with Uptake Buffer. Incubate with Lesinurad or control. A->B C 3. Uptake Initiation Add [¹⁴C]-Uric Acid to each well and incubate for a defined period (e.g., 5-30 min). B->C D 4. Uptake Termination Rapidly wash cells with ice-cold PBS to remove extracellular substrate. C->D E 5. Cell Lysis Add Lysis Buffer to each well. D->E F 6. Quantification Transfer lysate to scintillation vials. Measure radioactivity using a scintillation counter. E->F G 7. Data Analysis Calculate % inhibition and determine IC₅₀ value. F->G

Caption: Workflow for the in vitro URAT1 inhibition assay.

Step-by-Step Method:

  • Cell Culture and Seeding:

    • Culture hURAT1-HEK293 cells and parental HEK293 cells in standard culture medium.

    • Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay (e.g., 2.5 x 10⁵ cells/well).[11]

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the final solvent concentration in the assay should be low (typically ≤0.5%) to avoid affecting cell viability.

    • Prepare serial dilutions of this compound in Uptake Buffer to achieve the desired final concentrations for the dose-response curve. Also, prepare solutions for the positive control (Benzbromarone) and a vehicle control (solvent only).

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed Uptake Buffer.

    • Add the prepared Lesinurad dilutions, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[11][13]

    • Initiate the uptake reaction by adding [¹⁴C]-Uric Acid to each well. The final concentration of uric acid should be carefully chosen, often near its Km value for the transporter if known.

    • Incubate the plate at 37°C for a short period (e.g., 5-30 minutes) where uptake is linear.[11][13][14]

  • Termination and Lysis:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any unbound extracellular radiolabeled substrate.

    • Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature with gentle shaking.

  • Quantification and Data Analysis:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

    • A portion of the cell lysate can be used to determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data.

    • Calculate the specific URAT1-mediated uptake by subtracting the CPM from the parental HEK293 cells (or wells with a potent inhibitor) from the CPM of the hURAT1-HEK293 cells.

    • Determine the percent inhibition for each Lesinurad concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Lesinurad concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Alternative Methodologies:

  • Fluorescence-Based Assay: This high-throughput method uses a fluorescent substrate for URAT1, such as 6-carboxyfluorescein.[8] While more convenient, it may have lower sensitivity, and the resulting IC₅₀ values can be significantly higher than those from radiolabeled assays.[8]

  • LC-MS/MS-Based Assay: This method uses non-radiolabeled uric acid, and intracellular concentrations are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This approach offers high sensitivity and specificity.[8]

References

Application Notes and Protocols: OAT4 Transport Activity Assay Using Lesinurad Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Anion Transporter 4 (OAT4), encoded by the SLC22A11 gene, is a crucial transporter protein primarily located on the apical membrane of renal proximal tubule cells.[1][2] It plays a significant role in the reabsorption of various endogenous and exogenous organic anions, including uric acid.[2][3] Lesinurad, a selective uric acid reabsorption inhibitor (SURI), exerts its therapeutic effect by inhibiting urate transporters, including OAT4.[2] This document provides a detailed protocol for an in vitro OAT4 transport activity assay using Lesinurad Sodium as a reference inhibitor. This assay is essential for screening and characterizing potential OAT4 inhibitors in drug discovery and development.

Lesinurad inhibits the transport activity of OAT4 in a dose-dependent manner.[4] The primary application of this assay is to determine the inhibitory potential of test compounds on OAT4-mediated transport and to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation: Inhibitory Potency of Uricosuric Agents on OAT4

The following table summarizes the reported IC50 values of Lesinurad and other common uricosuric agents against OAT4 transport activity. This data is critical for comparative analysis and for validating the experimental setup.

CompoundOAT4 IC50 (µM)Reference Compound for Comparison
Lesinurad2.03Probenecid, Benzbromarone
Probenecid15.54Lesinurad, Benzbromarone
Benzbromarone3.19Lesinurad, Probenecid

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the OAT4 transport activity assay. The protocol is optimized for a 96-well plate format using Human Embryonic Kidney 293 (HEK293) cells stably expressing human OAT4.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human OAT4 (HEK293-hOAT4) and the corresponding mock-transfected HEK293 cells (parental cell line).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 0.5 mg/mL) for maintaining the stable cell line.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Probe Substrate: 6-carboxyfluorescein (6-CF). A stock solution of 10 mM in DMSO is recommended.

  • Test Compound (Inhibitor): this compound. A stock solution of 10 mM in DMSO is recommended.

  • Lysis Buffer: M-PER™ Mammalian Protein Extraction Reagent or a similar compatible lysis buffer.

  • Instrumentation:

    • Fluorescence plate reader (for 6-CF detection).

    • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system for higher sensitivity and specificity.

    • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Analysis cell_culture Culture HEK293-hOAT4 and Mock cells seeding Seed cells into 96-well plates cell_culture->seeding incubation Incubate for 24-48 hours to form a monolayer seeding->incubation wash1 Wash cells with pre-warmed HBSS incubation->wash1 pre_incubation Pre-incubate with Lesinurad or test compound wash1->pre_incubation initiate_transport Add 6-CF (probe substrate) pre_incubation->initiate_transport incubation_transport Incubate for a defined time (e.g., 5-10 min) initiate_transport->incubation_transport terminate_transport Stop transport by washing with ice-cold HBSS incubation_transport->terminate_transport cell_lysis Lyse cells terminate_transport->cell_lysis detection Quantify intracellular 6-CF (Fluorescence or LC-MS/MS) cell_lysis->detection data_analysis Calculate IC50 values detection->data_analysis

Caption: Experimental workflow for the OAT4 inhibition assay.

Detailed Step-by-Step Protocol

1. Cell Culture and Seeding:

  • Culture HEK293-hOAT4 and mock cells in their respective growth media in a 37°C, 5% CO2 incubator.

  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Seed the cells into a 96-well, clear-bottom, black-walled plate at a density of 1 x 10^5 cells/well.

  • Incubate the plates for 24-48 hours to allow the cells to form a confluent monolayer.

2. OAT4 Inhibition Assay:

  • Prepare working solutions of Lesinurad and the probe substrate (6-CF) in pre-warmed HBSS. A typical final concentration for 6-CF is 10 µM. Lesinurad concentrations should span a range to generate a dose-response curve (e.g., 0.01 µM to 100 µM).

  • Aspirate the culture medium from the wells and wash the cell monolayer twice with 200 µL of pre-warmed HBSS.

  • Add 100 µL of HBSS containing the desired concentration of Lesinurad (or test compound) to the appropriate wells. For control wells (no inhibition), add 100 µL of HBSS with the corresponding vehicle (e.g., DMSO) concentration.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the transport reaction by adding 100 µL of pre-warmed HBSS containing 2X the final desired concentration of 6-CF. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-10 minutes). This time should be within the linear range of substrate uptake.

  • Terminate the transport by aspirating the reaction solution and immediately washing the cells three times with 200 µL of ice-cold HBSS.

  • After the final wash, aspirate all the buffer.

3. Sample Analysis:

a. Fluorescence Detection:

  • Add 100 µL of lysis buffer to each well and incubate on a plate shaker for 5-10 minutes at room temperature.

  • Measure the fluorescence of the cell lysate using a plate reader with excitation and emission wavelengths appropriate for 6-carboxyfluorescein (e.g., 492 nm excitation and 517 nm emission).

b. LC-MS/MS Analysis (for higher sensitivity):

  • After cell lysis, transfer the lysate to a clean microcentrifuge tube.

  • Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 6-CF from matrix components.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 6-CF and the internal standard.

4. Data Analysis:

  • Subtract the background signal (from mock-transfected cells) from the signal of the OAT4-expressing cells to determine the net OAT4-mediated transport.

  • Normalize the transport activity in the presence of the inhibitor to the control (vehicle-treated) wells and express it as a percentage.

  • Plot the percentage of OAT4 activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of Lesinurad.

OAT4 Signaling Pathway

The regulation of OAT4 activity can be influenced by various cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for a deeper understanding of OAT4 function. For example, insulin-like growth factor 1 (IGF-1) has been shown to regulate OAT4 activity through the protein kinase B (PKB/Akt) signaling pathway.[4]

G IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PDK1->Akt phosphorylates/ activates Nedd4_2 Nedd4-2 Akt->Nedd4_2 phosphorylates/ inhibits OAT4_activity OAT4 Transport Activity Akt->OAT4_activity increases OAT4_ub OAT4 Ubiquitination Nedd4_2->OAT4_ub promotes Nedd4_2->OAT4_activity decreases OAT4_deg OAT4 Degradation OAT4_ub->OAT4_deg leads to

References

Application Notes and Protocols: Utilizing Lesinurad Sodium in Combination with Allopurinol in a Murine Model of Hyperuricemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hyperuricemia, characterized by elevated serum uric acid levels, is a primary cause of gout. This document provides detailed protocols for utilizing a combination therapy of Lesinurad, a selective uric acid reabsorption inhibitor, and Allopurinol, a xanthine oxidase inhibitor, in a potassium oxonate-induced hyperuricemic mouse model. The dual-mechanism approach involves reducing uric acid production with Allopurinol while simultaneously increasing its renal excretion with Lesinurad. This combination has demonstrated a synergistic effect, leading to a more significant reduction in serum uric acid and improvement in related biochemical markers compared to monotherapy. The following sections detail the mechanisms of action, experimental procedures, and quantitative outcomes of this combination therapy in mice.

Mechanisms of Action

The combination of Allopurinol and Lesinurad offers a dual-pronged attack on hyperuricemia by targeting both the production and renal excretion of uric acid.

  • Allopurinol: As a structural analog of the purine base hypoxanthine, allopurinol competitively inhibits xanthine oxidase.[1][2][3] This enzyme is critical for the final two steps in purine metabolism: the conversion of hypoxanthine to xanthine and then xanthine to uric acid.[2][4] By blocking this enzyme, allopurinol effectively decreases the production of uric acid.[1] Its active metabolite, oxypurinol, has a longer half-life and also contributes to the sustained inhibition of xanthine oxidase.[3][5]

  • Lesinurad: Lesinurad is a selective uric acid reabsorption inhibitor (SURI).[6] It primarily targets the urate transporter 1 (URAT1) located in the apical membrane of renal proximal tubule cells.[7][8] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the blood.[8][9] By inhibiting URAT1, Lesinurad increases the urinary excretion of uric acid, thereby lowering serum levels.[9][10] Lesinurad also shows inhibitory activity on Organic Anion Transporter 4 (OAT4), another transporter involved in urate handling.[7][10]

G cluster_production Uric Acid Production cluster_excretion Renal Uric Acid Reabsorption Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase SerumUA Reduced Serum Uric Acid Allopurinol Allopurinol Allopurinol->Xanthine Inhibits UricAcid_F Filtered Uric Acid Blood Bloodstream UricAcid_F->Blood URAT1 Transporter Lesinurad Lesinurad Lesinurad->Blood Inhibits G Start Start: Male Mice Acclimate Acclimatization (1 Week) Start->Acclimate Induction Hyperuricemia Induction (Potassium Oxonate ± Hypoxanthine) (7 Days) Acclimate->Induction Grouping Randomization into 5 Groups: - Control - Hyperuricemic (HU) - HU + Allopurinol - HU + Lesinurad - HU + Combination Induction->Grouping Treatment Daily Oral Drug Administration (7 Days) Grouping->Treatment Collection Sample Collection (Blood & Kidney Tissue) Treatment->Collection Analysis Analysis: - Biochemical Assays (Serum) - qRT-PCR (Kidney) Collection->Analysis End End: Data Interpretation Analysis->End G cluster_cell Renal Proximal Tubule Cell URAT1 URAT1 Blood Bloodstream URAT1->Blood GLUT9a GLUT9 GLUT9a->Blood OAT1 OAT1 Lumen Tubular Lumen (Filtered Uric Acid) OAT1->Lumen OAT3 OAT3 OAT3->Lumen Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Lumen->URAT1 Reabsorption Lumen->GLUT9a Reabsorption Blood->OAT1 Secretion Blood->OAT3 Secretion

References

Application Notes and Protocols for Cell-Based Assay Development in Screening URAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1][2] Localized primarily on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1][3] Dysregulation of URAT1 activity can lead to hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary risk factor for the development of gout, a painful inflammatory arthritis.[3] Consequently, the inhibition of URAT1 has emerged as a promising therapeutic strategy for the management of hyperuricemia and gout.[1][4]

These application notes provide detailed protocols for three distinct cell-based assays designed to screen and characterize inhibitors of URAT1. The methodologies described include a radioisotope-labeled uric acid uptake assay, a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay, and a fluorescence-based assay. Each protocol is accompanied by data presentation guidelines and visualizations to facilitate robust and reproducible screening of potential URAT1 inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the URAT1-mediated uric acid reabsorption pathway and the general experimental workflow for screening URAT1 inhibitors.

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid (Urine) Uric Acid (Urine) URAT1 URAT1 Uric Acid (Urine)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Uric Acid (Blood) Uric Acid (Blood) Uric Acid (Intracellular)->Uric Acid (Blood) Efflux Inhibitor Inhibitor Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption in the renal proximal tubule.

Experimental_Workflow start Start: Compound Library cell_culture Cell Culture (e.g., HEK293-hURAT1) start->cell_culture assay_prep Assay Preparation (Seeding, Incubation) cell_culture->assay_prep compound_treatment Treatment with Test Compounds and Positive/Negative Controls assay_prep->compound_treatment substrate_addition Addition of Substrate ([14C]Uric Acid, Uric Acid, or Fluorescent Substrate) compound_treatment->substrate_addition incubation Incubation (Time and Temperature Dependent) substrate_addition->incubation lysis_detection Cell Lysis & Detection (Scintillation Counting, LC-MS/MS, or Fluorescence Reading) incubation->lysis_detection data_analysis Data Analysis (IC50 Determination) lysis_detection->data_analysis hit_validation Hit Validation data_analysis->hit_validation

Caption: General experimental workflow for screening URAT1 inhibitors.

Data Presentation: Summary of URAT1 Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known URAT1 inhibitors, providing a benchmark for comparison of novel compounds.

CompoundAssay TypeCell LineIC₅₀ (µM)Reference
Benzbromarone[¹⁴C]Uric Acid UptakeHEK293-hURAT10.44[5]
Lesinurad[¹⁴C]Uric Acid UptakeHEK293-hURAT13.36[6]
Probenecid[¹⁴C]Uric Acid UptakeHEK293165[7]
Verinurad (RDEA3170)[³H]Verinurad BindingHEK293-hURAT10.025[2][8]
DotinuradURAT1 InhibitionNot Specified0.0372[7]
FisetinUric Acid UptakeHEK293-hURAT17.5[4][9]
QuercetinUric Acid UptakeHEK293-hURAT112.6[4][9]
SHR4640Uric Acid UptakeHEK293-hURAT10.13[5]
CC18002Uric Acid UptakeHEK293-hURAT11.69[5]
TD-3In vitro inhibitionNot Specified1.36[3]
URAT1 inhibitor 1URAT1 InhibitionNot Specified0.032[2][10]
hURAT1 inhibitor 2hURAT1 InhibitionNot Specified0.018[2]

Experimental Protocols

Protocol 1: Radioisotope-Labeled Uric Acid Uptake Assay

This protocol describes a classic and highly sensitive method for measuring URAT1 activity by quantifying the uptake of radiolabeled uric acid.

Materials:

  • HEK293 cells stably or transiently expressing human URAT1 (HEK293-hURAT1)

  • Control HEK293 cells (not expressing URAT1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • [¹⁴C]Uric Acid

  • Krebs-Ringer buffer (pH 7.4)

  • Test compounds and positive control (e.g., Benzbromarone)

  • 0.1 M NaOH

  • Scintillation cocktail

  • 24-well plates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HEK293-hURAT1 and control HEK293 cells in 24-well plates at a density of 2.5 x 10⁵ cells per well and culture until they reach approximately 80% confluency.[5]

  • Compound Pre-incubation: Wash the cells twice with Krebs-Ringer buffer. Pre-incubate the cells with various concentrations of test compounds or a positive control (e.g., benzbromarone) in Krebs-Ringer buffer for 30 minutes at 37°C.[5]

  • Uric Acid Uptake: Initiate the uptake reaction by adding Krebs-Ringer buffer containing [¹⁴C]Uric acid (final concentration, e.g., 200 µM) to each well.[3]

  • Incubation: Incubate the plate for a defined period (e.g., 2 to 30 minutes) at 37°C.[5][11]

  • Termination of Uptake: Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The URAT1-specific uptake is calculated by subtracting the radioactivity measured in control HEK293 cells from that in HEK293-hURAT1 cells. The inhibitory effect of the test compounds is expressed as a percentage of the control (vehicle-treated) URAT1-specific uptake. IC₅₀ values are determined by non-linear regression analysis.

Protocol 2: LC-MS/MS-Based Uric Acid Uptake Assay

This protocol offers a non-radioactive, highly selective, and sensitive method for quantifying uric acid uptake using liquid chromatography-tandem mass spectrometry.

Materials:

  • MDCK cells stably expressing human URAT1 (MDCK-hURAT1) or HEK293T cells transiently expressing hURAT1.[12][13]

  • Cell culture medium appropriate for the chosen cell line.

  • Uric acid

  • 1,3-¹⁵N₂ uric acid (as internal standard).[12]

  • Test compounds and positive control (e.g., Lesinurad)

  • 50 mM NaOH for cell lysis.[12]

  • Krebs-Ringer buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid.[13]

  • Water with 0.1% formic acid.[13]

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding: Culture and seed the URAT1-expressing cells in 96-well plates to form a confluent monolayer.

  • Compound Pre-incubation: Wash the cells with Krebs-Ringer buffer and pre-incubate with test compounds or a positive control for 30 minutes at 37°C.

  • Uric Acid Uptake: Add Krebs-Ringer buffer containing a known concentration of uric acid to initiate uptake and incubate for a specific time (e.g., 20 minutes).[13]

  • Uptake Termination: Stop the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Sample Preparation: Lyse the cells with 50 mM NaOH.[12] Add the internal standard (1,3-¹⁵N₂ uric acid) to the cell lysate.

  • LC-MS/MS Analysis: Analyze the samples by reversed-phase liquid chromatography coupled with a tandem mass spectrometer.[13]

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

    • Gradient: A suitable gradient to separate uric acid from other cellular components (e.g., 0–2 min, 5% B; 2–4 min, 95% B; 4–5 min, 5% B).[13]

    • Detection: Use multiple reaction monitoring (MRM) in negative ion mode to quantify uric acid and the internal standard.[12]

  • Data Analysis: Calculate the intracellular uric acid concentration based on the peak area ratio of uric acid to the internal standard. Determine the percentage of inhibition and IC₅₀ values as described in Protocol 1.

Protocol 3: Fluorescence-Based URAT1 Inhibition Assay

This protocol utilizes a fluorescent substrate for URAT1, offering a high-throughput and non-radioactive screening method.

Materials:

  • HEK293T cells stably expressing human URAT1 (HEK293T-hURAT1).[14]

  • Control HEK293T cells.

  • 6-carboxyfluorescein (6-CFL) or other suitable fluorescent substrates like dibromofluorescein (DBF).[14][15]

  • Test compounds and positive control (e.g., Benzbromarone)

  • Hank's Balanced Salt Solution (HBSS) or other appropriate buffer.[14]

  • 0.1 M NaOH for cell lysis.[14]

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed HEK293T-hURAT1 and control cells in a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells per well and culture for 48 hours.[14]

  • Compound and Substrate Incubation: Wash the cells three times with HBSS.[14] Add a solution containing the fluorescent substrate (e.g., 239.5 µM 6-CFL) and the test compounds at various concentrations to the cells.[14]

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[14]

  • Termination of Uptake: Stop the uptake by washing the cells three times with 100 µL per well of PBS.[14]

  • Cell Lysis: Lyse the cells with 100 µL of 0.1 M NaOH for 30 minutes at room temperature, protected from light.[14]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for 6-CFL).[14]

  • Data Analysis: The URAT1-mediated uptake is the difference in fluorescence between URAT1-expressing and control cells. Calculate the percentage of inhibition and IC₅₀ values as described in the previous protocols.

References

Measuring the Potency of Lesinurad Sodium: A Detailed Protocol for Determining the IC50 for the URAT1 Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesinurad, a selective uric acid reabsorption inhibitor (SURI), targets the urate transporter 1 (URAT1), a key protein in the renal regulation of uric acid levels.[1][2][3] By inhibiting URAT1, which is responsible for the majority of uric acid reabsorption in the kidneys, Lesinurad increases the fractional excretion of uric acid, thereby lowering serum uric acid concentrations.[1][4][5] This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Lesinurad Sodium for the URAT1 transporter, a critical parameter in assessing its potency and efficacy. The protocol is based on a cell-based uric acid uptake assay using human embryonic kidney 293 (HEK-293) cells engineered to express the human URAT1 transporter (SLC22A12).

Mechanism of Action: Lesinurad and URAT1

URAT1 is an apical transporter located in the proximal tubule of the kidney. It plays a crucial role in reabsorbing uric acid from the glomerular filtrate back into the bloodstream. Lesinurad acts as a competitive inhibitor of URAT1, blocking this reabsorption process and promoting the excretion of uric acid in the urine.[1][4][6] In addition to URAT1, Lesinurad also inhibits the organic anion transporter 4 (OAT4), another transporter involved in urate handling.[1][3][7]

cluster_renal_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Cell Uric Acid (Filtrate) Uric Acid (Filtrate) URAT1 URAT1 Uric Acid (Filtrate)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) Lesinurad Lesinurad Lesinurad->URAT1 Inhibition A 1. Cell Culture & Seeding B 2. Transient Transfection (hURAT1 & Mock) A->B C 3. Pre-incubation with Lesinurad (Varying Concentrations) B->C D 4. Uric Acid Uptake Assay (with [14C]Uric Acid) C->D E 5. Cell Lysis & Scintillation Counting D->E F 6. Data Analysis & IC50 Calculation E->F

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Variability in Lesinurad Sodium In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vitro assays involving Lesinurad Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

Lesinurad is a selective uric acid reabsorption inhibitor (SURI). It functions by inhibiting the uric acid transporters URAT1 (uric acid transporter 1) and OAT4 (organic anion transporter 4) in the kidneys.[1][2][3] URAT1 is the main transporter responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][2][3] By inhibiting these transporters, Lesinurad increases the excretion of uric acid in urine, thereby lowering serum uric acid levels.[2][3]

Q2: What are the reported in vitro IC50 values for Lesinurad against its primary targets?

The half-maximal inhibitory concentration (IC50) values for Lesinurad can vary slightly depending on the experimental conditions and cell system used. However, reported values are generally in the low micromolar range.

TransporterReported IC50 (µM)Cell System
URAT13.53HEK-293T (transient)
OAT42.03HEK-293 (stable)
OAT13.90HEK-293T (transient)
OAT33.54Not specified

Q3: How should I prepare a stock solution of this compound for in vitro assays?

This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Q4: Is Lesinurad cytotoxic to cells commonly used in transporter assays?

Studies using human embryonic kidney (HEK-293) cells, a common cell line for transporter assays, have shown that Lesinurad does not induce significant cytotoxicity or apoptosis at concentrations up to 100 µM.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Assay Variability and Inconsistent Results

High variability between replicate wells or experiments is a common challenge. The following decision tree can help identify and address potential causes.

G start High Variability in Results solubility Check Compound Solubility start->solubility cell_health Assess Cell Health and Density start->cell_health reagent_stability Verify Reagent Stability start->reagent_stability assay_protocol Review Assay Protocol start->assay_protocol solubility_issue Precipitation Observed? solubility->solubility_issue cell_issue Inconsistent Cell Monolayer? cell_health->cell_issue reagent_issue Degraded Reagents? reagent_stability->reagent_issue protocol_issue Inconsistent Pipetting/Timing? assay_protocol->protocol_issue solubility_yes Lower Final Concentration Increase DMSO % (if possible) Pre-warm solutions solubility_issue->solubility_yes Yes solubility_no Proceed to next check solubility_issue->solubility_no No cell_yes Optimize Seeding Density Ensure Even Cell Distribution Check for Contamination cell_issue->cell_yes Yes cell_no Proceed to next check cell_issue->cell_no No reagent_yes Prepare Fresh Buffers/Substrates Aliquot and Store Properly Check Lesinurad Stability reagent_issue->reagent_yes Yes reagent_no Proceed to next check reagent_issue->reagent_no No protocol_yes Use Calibrated Pipettes Standardize Incubation Times Automate Steps if Possible protocol_issue->protocol_yes Yes

Diagram: Troubleshooting high variability in Lesinurad assays.

Solubility and Stability Issues
Problem Potential Cause Recommended Solution
Precipitation of Lesinurad in aqueous buffer (e.g., PBS, HBSS). Lesinurad has limited aqueous solubility.Prepare stock solutions in 100% DMSO.[4][5] Ensure the final DMSO concentration in the assay medium is low and consistent across all wells. Pre-warming aqueous buffers before adding the Lesinurad stock can sometimes improve solubility.
Degradation of Lesinurad during the experiment. Lesinurad is labile under acidic and basic conditions.Maintain a neutral pH in your assay buffers. Prepare fresh working solutions of Lesinurad for each experiment. Avoid prolonged storage of diluted Lesinurad solutions.
Loss of activity in cell culture medium. Stability in complex media can be variable.While specific data on stability in cell culture media is limited, it is best practice to add Lesinurad to the media immediately before starting the experiment. For longer incubation times (>24 hours), consider media changes with freshly prepared Lesinurad.

Issues Specific to URAT1/OAT4 Inhibition Assays

G start Low Signal or No Inhibition transporter_expression Check Transporter Expression start->transporter_expression substrate_concentration Verify Substrate Concentration start->substrate_concentration lesinurad_concentration Confirm Lesinurad Concentration start->lesinurad_concentration assay_conditions Review Assay Conditions start->assay_conditions expression_issue Low Transporter Expression? transporter_expression->expression_issue substrate_issue Substrate Concentration Too High? substrate_concentration->substrate_issue lesinurad_issue Lesinurad Degraded or Incorrect Conc.? lesinurad_concentration->lesinurad_issue conditions_issue Suboptimal pH or Temperature? assay_conditions->conditions_issue expression_yes Verify by Western Blot/qPCR Optimize Transfection/Selection Use a Different Cell Clone expression_issue->expression_yes Yes expression_no Proceed to next check expression_issue->expression_no No substrate_yes Use Substrate at or below Km Perform Substrate Titration substrate_issue->substrate_yes Yes substrate_no Proceed to next check substrate_issue->substrate_no No lesinurad_yes Prepare Fresh Stock/Dilutions Verify Stock Concentration lesinurad_issue->lesinurad_yes Yes lesinurad_no Proceed to next check lesinurad_issue->lesinurad_no No conditions_yes Ensure pH is Neutral Maintain Consistent Temperature conditions_issue->conditions_yes Yes

Diagram: Troubleshooting low signal in URAT1/OAT4 assays.

Problem Potential Cause Recommended Solution
High non-specific binding of radiolabeled uric acid. Inadequate washing, issues with cell monolayer integrity.Increase the number and volume of wash steps with ice-cold buffer. Ensure cell monolayers are confluent and healthy. Consider using a blocking agent in the wash buffer.
High background in fluorescence-based assays. Autofluorescence from Lesinurad, media components, or plasticware.Lesinurad has native fluorescence.[4] Run a control with Lesinurad alone (no cells or substrate) to quantify its contribution to the signal. If significant, consider using a different detection method or adjusting the excitation/emission wavelengths. Use plates with low autofluorescence (e.g., black-walled plates).
Endogenous transporter activity in parental cells. Parental cell lines (e.g., HEK-293) may have some level of endogenous uric acid transport.Always run parallel experiments with the parental cell line (not expressing the transporter) to determine the background signal. Subtract this background from the signal obtained with the transporter-expressing cells.

Experimental Protocols

Protocol 1: Radiolabeled Uric Acid Uptake Assay in HEK-293T Cells

This protocol is adapted for assessing URAT1 inhibition by Lesinurad.

Materials:

  • HEK-293T cells transiently or stably expressing human URAT1

  • Parental HEK-293T cells (for background control)

  • DMEM with 10% FBS, 1 mM sodium pyruvate

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer: 25 mM HEPES (pH 7.3), 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM calcium gluconate, 5.6 mM glucose

  • Wash Buffer: 25 mM MES (pH 5.5), 125 mM sodium gluconate

  • [14C]-Uric Acid

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed URAT1-expressing and parental HEK-293T cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 2 x 10^5 cells/well). Culture for 24-48 hours.[2]

  • Preparation of Compounds: Prepare serial dilutions of Lesinurad in Assay Buffer.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with Wash Buffer. Add the Lesinurad dilutions to the wells and pre-incubate for 5-10 minutes at 37°C.[6]

  • Uptake Reaction: Add [14C]-Uric Acid (final concentration ~100 µM) to each well and incubate for 10 minutes at 37°C.[2]

  • Termination and Washing: Terminate the uptake by aspirating the reaction mixture and immediately washing the cells three times with ice-cold Wash Buffer.

  • Cell Lysis and Detection: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

Protocol 2: Non-Radiolabeled (Fluorescence-based) Uric Acid Uptake Assay

This method offers an alternative to using radioactivity.

Materials:

  • URAT1-expressing and parental cells

  • Assay plates (black-walled, clear bottom recommended)

  • Assay Buffer (as in Protocol 1)

  • Fluorescent Uric Acid Assay Kit (commercially available kits typically use a probe that reacts with H2O2 produced from the uricase-catalyzed oxidation of uric acid)

  • Uricase enzyme

  • This compound

Procedure:

  • Cell Seeding and Pre-incubation: Follow steps 1-3 from Protocol 1.

  • Uptake Reaction: Add non-labeled uric acid (at a concentration around the Km of the transporter) to each well and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Termination and Washing: Terminate and wash as described in Protocol 1.

  • Cell Lysis: Lyse the cells to release the intracellular uric acid.

  • Uric Acid Detection: a. Transfer the cell lysate to a new 96-well plate. b. Add the components of the fluorescent uric acid detection kit (typically uricase, a fluorescent probe, and horseradish peroxidase) according to the manufacturer's instructions. c. Incubate to allow for the enzymatic reaction and development of the fluorescent signal. d. Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]

  • Data Analysis: Generate a standard curve with known concentrations of uric acid to quantify the amount in the cell lysates.

Visualizations

Lesinurad's Mechanism of Action in the Renal Tubule

G cluster_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 UricAcid_Blood Uric Acid URAT1->UricAcid_Blood OAT4 OAT4 OAT4->UricAcid_Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Lumen->OAT4 Reabsorption Lesinurad Lesinurad Lesinurad->URAT1 Lesinurad->OAT4 G A Seed URAT1-expressing cells in 96-well plate B Incubate cells (24-48h) to form a monolayer A->B C Wash cells with buffer B->C D Pre-incubate with Lesinurad (or vehicle control) C->D E Add Uric Acid substrate (radiolabeled or non-labeled) D->E F Incubate for uptake E->F G Terminate uptake and wash cells F->G H Lyse cells G->H I Quantify intracellular uric acid (Scintillation or Fluorescence) H->I J Analyze data and calculate IC50 I->J

References

Technical Support Center: Investigating Potential Off-Target Effects of Lesinurad Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Lesinurad Sodium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of Lesinurad?

Lesinurad is a selective uric acid reabsorption inhibitor (SURI). Its primary targets are the urate transporter 1 (URAT1) and the organic anion transporter 4 (OAT4), which are involved in uric acid reabsorption in the kidneys.[1] By inhibiting these transporters, Lesinurad increases the excretion of uric acid.[1]

Q2: Have any off-target effects of Lesinurad been identified?

Yes, in vitro studies have identified Lesinurad as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (sPPARγM).[2] This means it can activate PPARγ, a nuclear receptor involved in the regulation of various biological processes, including adipogenesis and inflammation.[2]

Q3: Are there any observed toxicities in preclinical studies that might be related to off-target effects?

Preclinical and clinical studies have raised concerns about potential cardiotoxicity and nephrotoxicity.[3][4][5][6] In vitro studies on cardiomyoblasts suggest that Lesinurad-induced cardiotoxicity may be associated with oxidative stress and necrotic cell death.[3] Nephrotoxicity is thought to be dose-dependent and potentially related to the increased excretion and microcrystallization of uric acid in the renal tubules.[4][6]

Q4: I am observing unexpected changes in gene expression related to lipid metabolism in my cell-based assay with Lesinurad. Could this be an off-target effect?

It is possible. Given that Lesinurad is a PPARγ modulator, it can influence the expression of genes involved in lipid metabolism and other PPARγ-regulated pathways.[2] It is recommended to perform a PPARγ activity assay to confirm if this off-target effect is occurring in your experimental system.

Q5: My in vitro experiment with renal proximal tubule cells shows increased cell death after Lesinurad treatment. What could be the cause?

This could be due to several factors. The nephrotoxicity of Lesinurad is thought to be linked to increased uric acid concentration in the tubular fluid, which can lead to crystal formation and cellular stress.[4][6] Additionally, direct cellular effects cannot be ruled out. A study on HEK-293 kidney cells suggested that the toxicity might be more related to the mechanical stress of uric acid crystals rather than direct induction of inflammation or oxidative damage by Lesinurad itself at lower concentrations.[7] However, at higher concentrations, other mechanisms could be at play.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Changes in Adipocytes or Macrophages
  • Symptom: You observe changes in adipocyte differentiation, lipid accumulation, or inflammatory responses in macrophages after treatment with Lesinurad that are inconsistent with its known function as a URAT1/OAT4 inhibitor.

  • Possible Cause: This is likely due to the off-target activation of PPARγ by Lesinurad.[2]

  • Troubleshooting Steps:

    • Confirm PPARγ Activation: Perform a PPARγ transcription factor activity assay to determine if Lesinurad is activating PPARγ in your cell model.

    • Use a PPARγ Antagonist: Co-treat your cells with a known PPARγ antagonist (e.g., GW9662) and Lesinurad. If the unexpected phenotype is reversed, it strongly suggests a PPARγ-mediated off-target effect.

    • Dose-Response Analysis: Perform a dose-response experiment to see if the effect is concentration-dependent. Off-target effects may occur at higher concentrations.

    • Control Experiments: Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control to compare the magnitude and nature of the response.

Issue 2: Increased Cell Death or Signs of Toxicity in Cardiomyocyte Cultures
  • Symptom: You observe a decrease in cell viability, increased apoptosis or necrosis, or signs of oxidative stress in cardiomyocyte cultures treated with Lesinurad.

  • Possible Cause: Lesinurad has been shown to induce cardiotoxicity in vitro, potentially through mechanisms involving oxidative stress and necrotic cell death.[3][8]

  • Troubleshooting Steps:

    • Assess Oxidative Stress: Measure markers of oxidative stress, such as reactive oxygen species (ROS) production (e.g., using DCFDA) and glutathione (GSH) levels.

    • Antioxidant Co-treatment: Co-treat your cardiomyocyte cultures with an antioxidant (e.g., N-acetylcysteine) to see if it mitigates the observed toxicity.

    • Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining) to understand the mode of cell death.

    • Mitochondrial Function: Evaluate mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1) and ATP production.

Issue 3: Inconsistent or Unexplained Results in Renal Cell Line Experiments
  • Symptom: You are getting variable results in your experiments with renal proximal tubule cells, or you observe cellular stress that cannot be solely attributed to changes in uric acid transport.

  • Possible Cause: The high concentration of uric acid in the local environment of the cells due to URAT1 inhibition can cause cellular stress and damage.[4][6] Direct off-target effects on renal cells are also a possibility.

  • Troubleshooting Steps:

    • Monitor Uric Acid Levels: Measure the concentration of uric acid in your cell culture medium to correlate it with the observed cellular effects.

    • Control for Hyperuricemia: Include a control group where you exogenously add a high concentration of uric acid to the medium to mimic the effect of Lesinurad on local uric acid levels. This will help differentiate between direct drug effects and effects secondary to increased uric acid.

    • Biomarkers of Kidney Injury: Measure the expression or secretion of kidney injury biomarkers such as KIM-1 and NGAL to quantify renal cell damage.[9]

    • Cell Imaging: Use microscopy to visually inspect for any crystal formation in your cell cultures.

Quantitative Data Summary

ParameterValueTarget/SystemReference
On-Target Activity
IC50 for URAT17.3 µMHuman URAT1Zurampic® (lesinurad) tablets label
IC50 for OAT43.7 µMHuman OAT4Zurampic® (lesinurad) tablets label
Off-Target Activity
EC50 for PPARγ activation21 ± 2 µMFull-length human PPARγ[10]
In Vitro Toxicity
IC50 in H9c2 Cardiomyoblasts0.84 MRat H9c2 cells[3]
Cytotoxicity in HEK-293 cellsNo significant cytotoxicity up to 100 µMHuman HEK-293 cells[7]

Experimental Protocols

PPARγ Transcription Factor Activity Assay

This protocol is a general guideline for a DNA-binding ELISA-based assay to measure the activation of PPARγ in nuclear extracts.

Workflow Diagram:

PPARg_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition prep_cells 1. Treat cells with Lesinurad or controls prep_extract 2. Prepare nuclear extracts prep_cells->prep_extract add_extract 3. Add nuclear extracts to PPRE-coated plate prep_extract->add_extract incubate1 4. Incubate to allow PPARγ binding add_extract->incubate1 add_primary_ab 5. Add primary antibody against PPARγ incubate1->add_primary_ab incubate2 6. Incubate add_primary_ab->incubate2 add_secondary_ab 7. Add HRP-conjugated secondary antibody incubate2->add_secondary_ab incubate3 8. Incubate add_secondary_ab->incubate3 add_substrate 9. Add TMB substrate incubate3->add_substrate develop_color 10. Incubate for color development add_substrate->develop_color stop_reaction 11. Add stop solution develop_color->stop_reaction read_plate 12. Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for a PPARγ transcription factor activity assay.

Methodology:

  • Cell Treatment: Plate and culture your cells of interest (e.g., adipocytes, macrophages, or a cell line known to express PPARγ) to the desired confluency. Treat the cells with various concentrations of Lesinurad, a positive control (e.g., Rosiglitazone), and a vehicle control for the desired time.

  • Nuclear Extraction: Following treatment, harvest the cells and prepare nuclear extracts using a commercially available nuclear extraction kit or a standard laboratory protocol. Determine the protein concentration of the nuclear extracts.

  • PPARγ Binding:

    • Add equal amounts of protein from the nuclear extracts to the wells of a 96-well plate pre-coated with a double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).

    • Incubate the plate to allow the active PPARγ in the nuclear extracts to bind to the PPRE.

  • Detection:

    • Wash the plate to remove unbound proteins.

    • Add a primary antibody specific for PPARγ to each well and incubate.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After another incubation and wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of activated PPARγ bound to the PPRE.

In Vitro Nephrotoxicity Assessment

This protocol provides a general workflow for assessing the nephrotoxic potential of Lesinurad on a renal proximal tubule cell line.

Workflow Diagram:

Nephrotoxicity_Assay_Workflow cluster_endpoints Endpoint Analysis seed_cells 1. Seed renal proximal tubule cells treat_cells 2. Treat with Lesinurad, vehicle, and positive control (e.g., Cisplatin) seed_cells->treat_cells incubate 3. Incubate for 24-72 hours treat_cells->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability biomarkers Kidney Injury Biomarker Assay (e.g., KIM-1, NGAL ELISA) incubate->biomarkers oxidative_stress Oxidative Stress Assay (e.g., ROS, GSH levels) incubate->oxidative_stress

Caption: Workflow for in vitro nephrotoxicity assessment.

Methodology:

  • Cell Culture: Seed a human renal proximal tubule epithelial cell line (e.g., HK-2 or ciPTEC) in a suitable multi-well plate format.

  • Compound Treatment: Treat the cells with a range of Lesinurad concentrations. Include a vehicle control and a known nephrotoxic compound (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using a standard assay such as MTT, MTS, or an ATP-based assay (e.g., CellTiter-Glo®).

    • Kidney Injury Biomarkers: Collect the cell culture supernatant and/or cell lysates to measure the levels of kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.

    • Oxidative Stress: Measure markers of oxidative stress such as intracellular ROS production and GSH levels.

    • Apoptosis/Necrosis: Differentiate between modes of cell death using Annexin V/Propidium Iodide staining and flow cytometry.

Signaling Pathways

Lesinurad's On- and Off-Target Signaling

The following diagram illustrates the known on-target and a key off-target signaling pathway of Lesinurad.

Lesinurad_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Lesinurad_on Lesinurad URAT1_OAT4 URAT1 / OAT4 (in renal proximal tubule) Lesinurad_on->URAT1_OAT4 inhibits UricAcid_Reabsorption Uric Acid Reabsorption URAT1_OAT4->UricAcid_Reabsorption UricAcid_Excretion Uric Acid Excretion UricAcid_Reabsorption->UricAcid_Excretion inversely related Lesinurad_off Lesinurad PPARg PPARγ Lesinurad_off->PPARg activates PPRE PPRE (in gene promoters) PPARg->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., lipid metabolism, inflammation) PPRE->Gene_Expression regulates

References

Technical Support Center: Managing Lesinururad Sodium Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of Lesinurad Sodium in long-term cell culture experiments.

I. FAQs - General Handling and Storage

Q1: What is the recommended solvent for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3] It is sparingly soluble or insoluble in water.[1][3] For cell culture applications, preparing a concentrated stock solution in DMSO is a common practice.

Q2: How should I store this compound stock solutions?

For optimal stability, this compound powder and stock solutions should be stored under specific conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsKeep desiccated.[1][4]
In Solvent (e.g., DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2]
In Solvent (e.g., DMSO) -20°CUp to 1 monthFor shorter-term storage.[2]

Q3: Is this compound stable in aqueous solutions and cell culture media?

Lesinurad has been found to be labile to acidic and basic hydrolysis, as well as oxidation.[5][6] However, it is stable under neutral, thermal, and photolytic conditions.[5][6] The complex composition of cell culture media (containing salts, amino acids, vitamins, and serum proteins) can potentially impact the stability of Lesinurad over extended periods. It is crucial to empirically determine its stability in your specific experimental setup.

II. Troubleshooting Guide - Stability Issues in Long-Term Culture

Q4: I'm observing a decrease in the efficacy of Lesinurad over time in my long-term cell culture experiment. What could be the cause?

A decrease in efficacy over time can be attributed to several factors related to the stability of Lesinurad in the culture medium. Potential causes include chemical degradation, precipitation out of solution, or interactions with components of the medium. The following troubleshooting workflow can help identify the root cause.

Troubleshooting Lesinurad Instability start Decreased Efficacy Observed check_precipitation Visually inspect culture medium. Is there any precipitate or cloudiness? start->check_precipitation precipitate_yes Precipitation likely. Consider lowering concentration or adding a solubilizing agent. check_precipitation->precipitate_yes Yes check_degradation Perform stability analysis (e.g., HPLC) of Lesinurad in the culture medium at different time points. check_precipitation->check_degradation No degradation_detected Degradation confirmed. Replenish medium with fresh Lesinurad more frequently. check_degradation->degradation_detected no_degradation No significant degradation. Investigate other experimental variables (e.g., cell density, receptor expression). check_degradation->no_degradation

Caption: Troubleshooting workflow for decreased Lesinurad efficacy.

Q5: How can I assess the stability of Lesinurad in my specific cell culture medium?

To quantitatively assess the stability of Lesinurad in your cell culture medium, a High-Performance Liquid Chromatography (HPLC) based method is recommended.[7] This allows for the separation and quantification of the parent Lesinurad molecule from any potential degradation products.[5][6] A detailed protocol is provided in the "Experimental Protocols" section.

Q6: My culture medium containing Lesinurad has changed color or become cloudy. What should I do?

A change in color or the appearance of cloudiness/precipitate in the culture medium suggests that Lesinurad may be coming out of solution or reacting with a component of the medium.

  • Verify the final concentration of the solvent (e.g., DMSO) in the medium. High concentrations of organic solvents can be toxic to cells and may also affect the solubility of other media components.

  • Consider lowering the working concentration of Lesinurad.

  • Prepare fresh dilutions of Lesinurad in pre-warmed medium immediately before use.

  • If the issue persists, you may need to explore the use of a different solvent or a solubilizing agent, ensuring it is compatible with your cell line.

III. Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Sonication may be used to aid dissolution.[1] c. Vortex until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Lesinurad Quantification in Cell Culture Media

This protocol is adapted from established methods for Lesinurad analysis and should be optimized for your specific equipment and media composition.[5][6]

  • Sample Preparation: a. Set up parallel cultures: one with cells and Lesinurad-containing medium, and a cell-free control with only Lesinurad-containing medium. b. At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the culture medium. c. To precipitate proteins, add acetonitrile to the media samples (a 1:2 or 1:3 ratio of medium to acetonitrile is a good starting point), vortex, and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[8] d. Carefully collect the supernatant for HPLC analysis.

  • HPLC Conditions: a. Column: C18 reversed-phase column.[6] b. Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is a common starting point.[6] c. Flow Rate: Approximately 1 mL/min.[6] d. Detection: UV detection at a wavelength of around 290 nm.[6] e. Standard Curve: Prepare a standard curve of Lesinurad in fresh, untreated culture medium to accurately quantify the concentration in your samples.

Table 2: Example HPLC Parameters for Lesinurad Analysis

ParameterCondition
Column BDS Hypersil C18
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 20 µL

Note: These parameters are based on a published method and may require optimization.[6]

IV. Signaling Pathways

Q7: What is the primary signaling pathway targeted by Lesinurad?

Lesinurad is a selective inhibitor of uric acid reabsorption.[4] Its primary mechanism of action is the inhibition of urate transporter 1 (URAT1), which is responsible for the majority of uric acid reabsorption in the kidneys.[9][10][11][12][13] Lesinurad also inhibits organic anion transporter 4 (OAT4), another transporter involved in uric acid handling.[9][10][11][12][13] By blocking these transporters, Lesinurad increases the excretion of uric acid.[10][11]

Lesinurad Mechanism of Action cluster_renal_tubule Renal Tubule Lumen cluster_proximal_tubule_cell Proximal Tubule Cell UricAcid_Lumen Uric Acid UricAcid_Cell Uric Acid UricAcid_Lumen->UricAcid_Cell Reabsorption URAT1 URAT1 OAT4 OAT4 Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Lesinurad->OAT4 Inhibits

Caption: Mechanism of action of Lesinurad on uric acid transporters.

References

Technical Support Center: Lesinurad Sodium and CYP2C9 Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of Cytochrome P450 2C9 (CYP2C9) metabolism on the efficacy and pharmacokinetics of Lesinurad Sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Lesinurad and which enzyme is responsible?

A1: Lesinurad is primarily metabolized in the liver through oxidation.[1] The predominant enzyme responsible for this metabolism is Cytochrome P450 2C9 (CYP2C9).[2][3][4] In vitro studies have shown that CYP2C9 is responsible for approximately 50% of Lesinurad's metabolism.[3] The resulting metabolites are pharmacologically inactive and circulating levels are low.[3][5][6]

Q2: How do genetic variations in the CYP2C9 gene affect a patient's exposure to Lesinurad?

A2: Genetic polymorphisms in the CYP2C9 gene can significantly alter enzyme activity, leading to different metabolizer phenotypes. Individuals classified as "CYP2C9 poor metabolizers" have deficient enzyme activity, which results in higher systemic exposure to Lesinurad.[5][6] A cross-study analysis demonstrated that at a 400 mg dose, Lesinurad exposure (AUC) was approximately 1.8-fold higher in CYP2C9 poor metabolizers (e.g., 2/2, 3/3 genotypes) compared to extensive metabolizers (1/1 genotype).[5][7][8] This increased exposure may elevate the risk of adverse reactions.[5] The FDA label advises using Lesinurad with caution in this patient population.[7][8][9]

Q3: What is the expected impact of co-administering a CYP2C9 inhibitor with Lesinurad?

A3: Co-administration of Lesinurad with a CYP2C9 inhibitor will increase Lesinurad plasma concentrations.[5][10] For example, studies with fluconazole, a moderate CYP2C9 inhibitor, showed a 56% increase in Lesinurad's Area Under the Curve (AUC) and a 38% increase in its maximum concentration (Cmax).[11][12] Consequently, caution is recommended when Lesinurad is used concurrently with moderate CYP2C9 inhibitors like fluconazole and amiodarone.[5][7]

Q4: What happens to Lesinurad efficacy if it is co-administered with a CYP2C9 inducer?

A4: Co-administration with a moderate CYP2C9 inducer, such as rifampin or carbamazepine, is expected to decrease Lesinurad plasma exposure.[5][7][10] This reduction in concentration may lead to a decreased therapeutic effect of Lesinurad.[5][7] Monitoring for reduced efficacy is recommended in such scenarios.[11]

Q5: Does Lesinurad itself affect other CYP enzymes?

A5: Yes, Lesinurad is a weak inducer of the CYP3A enzyme.[10][13] This can lead to reduced plasma concentrations of other drugs that are sensitive CYP3A substrates. For instance, co-administration of Lesinurad resulted in an approximate 34% decrease in both Cmax and AUC for sildenafil, a known CYP3A substrate.[13] Therefore, the efficacy of concomitant drugs that are CYP3A substrates should be monitored.[13] In vitro assays indicate an induction potential in the order of CYP3A > CYP2C8 > CYP2C9 > CYP2C19 > CYP2B6.[13]

Troubleshooting Guide

Problem 1: Higher than expected inter-subject variability in serum uric acid (sUA) response during a clinical study.

  • Possible Cause: Differences in CYP2C9 genotype among study participants. Patients who are poor or intermediate metabolizers will have higher Lesinurad exposure, potentially leading to a more pronounced reduction in sUA, but also a higher risk of adverse events. Conversely, extensive metabolizers may show a more moderate response.

  • Troubleshooting Steps:

    • Genotype Study Participants: Perform CYP2C9 genotyping for common alleles associated with reduced function (e.g., *2, *3).[5]

    • Stratify Data: Analyze pharmacokinetic (PK) and pharmacodynamic (PD) data based on CYP2C9 genotype (e.g., extensive, intermediate, and poor metabolizers).

    • Correlate Exposure and Response: Evaluate the relationship between Lesinurad exposure (AUC) and sUA reduction within each genotype group to understand the exposure-response relationship.

Problem 2: An unexpected drug-drug interaction (DDI) is observed, leading to either reduced Lesinurad efficacy or increased adverse events.

  • Possible Cause: The co-administered drug may be an uncharacterized inhibitor or inducer of CYP2C9.

  • Troubleshooting Steps:

    • Review Co-medications: Thoroughly review all concomitant medications the participant is taking.

    • In Vitro DDI Screen: Conduct in vitro studies using human liver microsomes or recombinant CYP2C9 enzymes to assess the inhibitory or inductive potential of the suspected co-medication on Lesinurad metabolism.

    • Clinical DDI Study: If the in vitro signal is confirmed, a formal clinical DDI study may be necessary to quantify the effect on Lesinurad pharmacokinetics.

Problem 3: Elevated serum creatinine levels are observed in a subset of study participants.

  • Possible Cause: Increased Lesinurad exposure due to either CYP2C9 poor metabolizer status or co-administration with a CYP2C9 inhibitor can increase the risk of renal-related adverse reactions.[5][14] Lesinurad monotherapy, particularly at higher doses, is also associated with a higher incidence of acute renal failure.[5][7]

  • Troubleshooting Steps:

    • Confirm Dosing Regimen: Ensure Lesinurad is always co-administered with a xanthine oxidase inhibitor (e.g., allopurinol or febuxostat) as per the approved indication.[6]

    • Assess CYP2C9 Status: Check the CYP2C9 genotype and any co-administered CYP2C9 inhibitors for the affected participants.

    • Monitor Renal Function: Closely monitor serum creatinine levels. The elevations are often reversible upon dose adjustment or discontinuation.[15]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of CYP2C9 Genotype on Lesinurad Exposure (400 mg Dose)

CYP2C9 Phenotype Example Genotype(s) Fold-Increase in AUC (vs. Extensive Metabolizers) Citation(s)
Extensive Metabolizer 1/1 Baseline [5][7][8]
Intermediate Metabolizer 1/3 ~1.22-fold (~22% increase) [11]

| Poor Metabolizer | 2/2, 3/3 | ~1.8-fold to 2.11-fold (~80-111% increase) |[5][7][8][11] |

Table 2: Effect of CYP2C9 Modulators on Lesinurad Pharmacokinetics

Modulator Type Effect on Lesinurad AUC Effect on Lesinurad Cmax Citation(s)
Fluconazole Moderate CYP2C9 Inhibitor ↑ 56% ↑ 38% [11][12]

| Rifampin, Carbamazepine | Moderate CYP2C9 Inducers | ↓ (Expected Decrease) | ↓ (Expected Decrease) |[5][7] |

Experimental Protocols

Protocol 1: CYP2C9 Genotyping

  • Sample Collection: Collect whole blood or saliva samples from study participants.

  • DNA Extraction: Isolate genomic DNA using a commercially available kit following the manufacturer's instructions.

  • Genotyping Assay: Use a validated method such as TaqMan allele-specific PCR or Sanger sequencing to identify specific single nucleotide polymorphisms (SNPs) defining the CYP2C9 alleles (e.g., CYP2C92 and CYP2C93).[5]

  • Data Analysis: Determine the diplotype for each participant (e.g., 1/1, 1/2, 2/3) and assign a predicted metabolizer phenotype (extensive, intermediate, or poor).

Protocol 2: Clinical Pharmacokinetic Study in Different CYP2C9 Metabolizer Groups

  • Study Design: Conduct an open-label, single-dose or multiple-dose study.

  • Subject Recruitment: Recruit healthy volunteers or patients with gout, prescreened and assigned to cohorts based on their CYP2C9 genotype.[1][5]

  • Drug Administration: Administer a single oral dose of Lesinurad (e.g., 200 mg or 400 mg).[7]

  • Sample Collection: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).

  • Bioanalysis: Analyze plasma samples for Lesinurad concentrations using a validated LC-MS/MS method.

  • PK Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis for each genotype group. Compare the parameters between groups to determine the impact of the genotype.

Visualizations

Lesinurad_Metabolism cluster_input Drug Administration cluster_liver Hepatic Metabolism cluster_modifiers Genetic & Drug Modifiers Lesinurad Lesinurad (Oral) CYP2C9 CYP2C9 Enzyme (~50% of metabolism) Lesinurad->CYP2C9 Primary Pathway Inactive_Metabolites Inactive Metabolites CYP2C9->Inactive_Metabolites Oxidation Inducers CYP2C9 Inducers (e.g., Rifampin) Inducers->CYP2C9 ↑ Activity Inhibitors CYP2C9 Inhibitors (e.g., Fluconazole) Inhibitors->CYP2C9 ↓ Activity Poor_Metabolizer Poor Metabolizer Genotype (2/2, 3/3) Poor_Metabolizer->CYP2C9 ↓ Activity

Caption: Metabolic pathway of Lesinurad via CYP2C9 and key influencing factors.

Experimental_Workflow cluster_screening Phase 1: Subject Screening cluster_trial Phase 2: Clinical Trial cluster_analysis Phase 3: Data Analysis Recruit Recruit Gout Patients Genotype CYP2C9 Genotyping Recruit->Genotype Stratify Stratify by Genotype (EM, IM, PM) Genotype->Stratify Dosing Administer Lesinurad + Xanthine Oxidase Inhibitor Stratify->Dosing Enroll Cohorts PK_PD_Sampling Collect PK Samples (Plasma) & PD Samples (sUA) Dosing->PK_PD_Sampling Safety_Monitoring Monitor Safety (e.g., Serum Creatinine) Dosing->Safety_Monitoring Bioanalysis LC-MS/MS Bioanalysis of Lesinurad PK_PD_Sampling->Bioanalysis Safety_Analysis Analyze Adverse Events Safety_Monitoring->Safety_Analysis PK_Analysis Calculate PK Parameters (AUC, Cmax) Bioanalysis->PK_Analysis Efficacy_Analysis Analyze sUA Reduction PK_Analysis->Efficacy_Analysis Efficacy_Analysis->Safety_Analysis

Caption: Workflow for a pharmacogenomic study of Lesinurad and CYP2C9.

Logical_Relationship Genotype CYP2C9 Genotype (e.g., 1/1, 1/3, 3/3) Metabolism CYP2C9 Metabolic Activity Genotype->Metabolism Determines DDI Concomitant Drugs (Inhibitors/Inducers) DDI->Metabolism Modulates Exposure Lesinurad Systemic Exposure (AUC) Metabolism->Exposure Inversely Affects Efficacy Therapeutic Efficacy (↓ Serum Uric Acid) Exposure->Efficacy Directly Affects Safety Safety Profile (↑ Risk of Adverse Events) Exposure->Safety Directly Affects

Caption: Relationship between CYP2C9 status, drug interactions, and clinical outcomes.

References

Technical Support Center: Mitigating Lesinurad Sodium-Induced Nephrotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for managing Lesinurad Sodium-induced nephrotoxicity in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Lesinurad-induced nephrotoxicity in animal models?

A1: The primary proposed mechanism for Lesinurad-induced nephrotoxicity is related to its uricosuric action, which increases the excretion of uric acid into the urine.[1] In animal studies, particularly at higher doses, this can lead to the formation of uric acid crystals in the renal tubules, causing obstruction and subsequent injury.[2] Chronic toxicity studies in rats have identified the kidney as a primary target organ, with findings of tubular cell death at the highest doses and tubular dilation at lower doses.[1][2] This tubular dilation is thought to be a result of tubular obstruction by crystalline deposits.[2] However, direct kidney toxicity cannot be completely excluded.[1]

Q2: How can Lesinurad-induced nephrotoxicity be effectively mitigated in animal studies?

A2: The most effective mitigation strategy is the co-administration of Lesinurad with a xanthine oxidase (XO) inhibitor, such as allopurinol or febuxostat.[1][3][4] XO inhibitors work by reducing the production of uric acid, thereby lowering the total filtered load of uric acid in the glomerulus.[5] This combined approach has been shown to normalize serum uric acid levels, improve kidney histology, and restore renal function biomarkers in hyperuricemic animal models.[3][4][6] The approved clinical indication for Lesinurad is exclusively for use in combination with an XO inhibitor.[1]

Q3: What are the key renal biomarkers to monitor for detecting Lesinurad-induced nephrotoxicity in rats?

A3: Beyond standard markers like serum creatinine (sCr) and blood urea nitrogen (BUN), several sensitive and specific urinary biomarkers are recommended for detecting drug-induced kidney injury in rats. For detecting renal tubular injury, Kidney Injury Molecule-1 (Kim-1), clusterin, and albumin have shown the highest overall performance.[7] For glomerular injury, albumin is the highest-performing biomarker.[7] These novel biomarkers can often detect kidney toxicity earlier and with greater sensitivity than traditional markers like BUN and sCr.[7][8]

Table 1: Key Urinary Biomarkers for Drug-Induced Kidney Injury in Rats

BiomarkerType of Injury DetectedPerformance Notes
Kim-1 Tubular InjuryHigh sensitivity and specificity for detecting drug-induced renal tubular injury.[7]
Clusterin Tubular InjuryHigh sensitivity and specificity for detecting drug-induced renal tubular injury.[7]
Albumin Glomerular & Tubular InjuryHighest performance for detecting glomerular injury; also a strong indicator of tubular damage.[7]
Osteopontin Tubular InjuryConsidered a sensitive marker, but may lack specificity.[7]
Lipocalin-2 (NGAL) Tubular InjuryMay demonstrate a lack of specificity.[7]
β2-microglobulin Tubular InjuryIncreases in urine can correlate with histopathological changes.[8]
Q4: What are the appropriate animal models for these studies?

A4: Pivotal nonclinical toxicology studies for Lesinurad were conducted in rats and cynomolgus monkeys.[2] Mice are also commonly used, particularly in models where hyperuricemia is induced experimentally, for example, using potassium oxonate to inhibit the uricase enzyme.[3][4] The choice of species may depend on the specific research question, as metabolic profiles can differ. For instance, cynomolgus monkeys were selected as the non-rodent species in pivotal studies because a major human metabolite is not produced in dogs.[2]

Experimental Protocols

Protocol 1: Induction of Hyperuricemia and Treatment in Mice

This protocol describes a common method for inducing hyperuricemia to study the effects of Lesinurad and its mitigation with an XO inhibitor.[3][4]

  • Animal Model: Male Wistar albino mice (or other appropriate strain), 8 weeks old.

  • Acclimatization: House animals under standard conditions (12h light/dark cycle, free access to food and water) for at least one week to minimize stress.

  • Induction of Hyperuricemia: Administer potassium oxonate (PO) intraperitoneally or orally at an appropriate dose (e.g., 250 mg/kg) to inhibit uricase. This is typically done one hour before the administration of the therapeutic agents.

  • Grouping (Example):

    • Group 1: Control (no PO, no treatment)

    • Group 2: Hyperuricemic (PO only)

    • Group 3: Hyperuricemic + Allopurinol (e.g., 5 mg/kg, oral)

    • Group 4: Hyperuricemic + Lesinurad (e.g., 80 mg/kg, oral)

    • Group 5: Hyperuricemic + Allopurinol + Lesinurad

  • Dosing Regimen: Administer treatments orally for a set period, such as seven consecutive days.[3][6]

  • Sample Collection: At the end of the experiment, collect blood samples for serum analysis (uric acid, BUN, creatinine, ALT, AST) and kidney tissues for histopathology and molecular analysis (e.g., qPCR for URAT1, OAT1).[3][4]

Protocol 2: General Toxicology Study in Rats

This protocol outlines a general framework for assessing renal toxicity in a standard rodent model.

  • Animal Model: Sprague-Dawley or Wistar rats.

  • Dose Groups: Include a vehicle control group and at least three dose levels of Lesinurad (with and without a fixed dose of an XO inhibitor). Doses should be selected to establish a No-Observed-Adverse-Effect-Level (NOAEL). In pivotal studies, a NOAEL of 100 mg/kg/day was identified in rats.[2]

  • Duration: Studies can range from acute (single dose) to chronic (e.g., 6 months).[2]

  • Parameters to Monitor:

    • Clinical Observations: Daily checks for general health and signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Urinalysis: Collect urine periodically to measure volume, pH, and key biomarkers (Kim-1, clusterin, albumin, etc.).

    • Serum Biochemistry: At termination, measure renal function markers (sCr, BUN) and liver enzymes.

    • Histopathology: Conduct comprehensive microscopic examination of the kidneys and other target organs.[2]

Troubleshooting Guide

Issue 1: Unexpectedly high serum creatinine (sCr) and BUN levels are observed in Lesinurad-treated groups, even with an XO inhibitor.

Possible Causes & Solutions:

  • Dehydration: Inadequate water intake can exacerbate crystal-induced kidney injury.

    • Troubleshooting Step: Ensure all animals have free and continuous access to water. Monitor water consumption. In some protocols, it may be beneficial to actively promote hydration.

  • Inadequate XO Inhibition: The dose of the XO inhibitor may be insufficient to reduce the uric acid load, especially at high doses of Lesinurad.

    • Troubleshooting Step: Verify the dose and activity of the XO inhibitor. Consider running a pilot study to confirm the efficacy of the chosen dose in your model. The combination of Lesinurad and allopurinol has been shown to have a synergistic effect in reducing uric acid.[3]

  • Dose of Lesinurad is too high: Lesinurad's nephrotoxicity is dose-dependent.[1] Doses significantly exceeding the equivalent of the 200-400 mg/day human dose pose a higher risk.[1]

    • Troubleshooting Step: Review your dose selection. The NOAEL in rats was 100 mg/kg/day.[2] If toxicity is observed, consider reducing the dose in subsequent experiments.

Issue 2: Histopathology reveals renal tubular dilation, but serum biomarkers (sCr, BUN) are only mildly elevated.

Possible Causes & Solutions:

  • Early Stage of Injury: Tubular dilation due to microcrystal obstruction can be an early sign of toxicity that precedes significant functional decline.[2] Traditional biomarkers like BUN and sCr are not always sensitive to early or subtle injury.[8]

    • Troubleshooting Step: This is an ideal scenario to use more sensitive urinary biomarkers. Analyze urine for Kim-1, clusterin, and albumin, which are likely to be elevated and correlate better with the histopathological finding.[7]

  • Compensatory Mechanisms: The kidney has a significant functional reserve. Mild to moderate tubular damage may not immediately result in a sharp rise in sCr or BUN.

    • Troubleshooting Step: Correlate histopathology findings with biomarker data. The presence of tubular dilation is a significant finding and should be considered an adverse effect, even with normal sCr/BUN.

Table 2: Summary of Preclinical Toxicology Findings for Lesinurad

SpeciesDurationKey FindingsNOAELSystemic Exposure Margin (vs. 200mg human dose)
Rat Up to 6 monthsTarget organs: kidney and GI tract. Tubular dilation and cell death at high doses.[1][2]100 mg/kg/day[2]~15-fold[2]
Cynomolgus Monkey Up to 12 monthsTarget organs: kidney and GI tract. Deaths occurred at the high dose (600 mg/kg).[2]100 mg/kg/day[2]~3-fold[2]

Visualizations

Mechanism of Action and Mitigation Strategy

cluster_blood Bloodstream cluster_tubule Renal Proximal Tubule Cell cluster_urine Tubular Lumen (Urine) UricAcid_Blood Uric Acid (Production) UricAcid_Urine Uric Acid (Filtered) UricAcid_Blood->UricAcid_Urine Glomerular Filtration Xanthine Xanthine Xanthine->UricAcid_Blood Xanthine Oxidase (XO) URAT1 URAT1 Transporter URAT1->UricAcid_Blood OAT4 OAT4 Transporter UricAcid_Urine->URAT1 Reabsorption UricAcid_Excreted Increased Uric Acid Excretion UricAcid_Urine->UricAcid_Excreted Leads to Allopurinol Allopurinol / Febuxostat (XO Inhibitor) Allopurinol->Xanthine INHIBITS Lesinurad Lesinurad Lesinurad->URAT1 INHIBITS Lesinurad->OAT4 INHIBITS

Caption: Mitigation of Lesinurad's effect via Xanthine Oxidase (XO) inhibition.

Experimental Workflow for Assessing Nephrotoxicity

cluster_analysis Endpoint Analysis start Start: Study Design acclimatize 1. Animal Acclimatization (e.g., 1 week) start->acclimatize induce 2. Induce Hyperuricemia (Optional) (e.g., Potassium Oxonate) acclimatize->induce group 3. Randomize into Treatment Groups (Vehicle, Lesinurad, Lesinurad + XOI) induce->group dose 4. Daily Dosing (e.g., 7-day regimen) group->dose monitor 5. In-life Monitoring (Body weight, clinical signs, urine collection) dose->monitor euthanize 6. Euthanasia & Sample Collection monitor->euthanize analysis 7. Data Analysis euthanize->analysis serum Serum Biochemistry (sCr, BUN, Uric Acid) analysis->serum histo Kidney Histopathology analysis->histo biomarker Urinary Biomarkers (Kim-1, Clusterin, Albumin) analysis->biomarker end End: Report Findings serum->end histo->end biomarker->end

Caption: General experimental workflow for a Lesinurad nephrotoxicity study.

Troubleshooting Logic for Elevated Renal Biomarkers

start Issue: Elevated sCr/BUN or Positive Urinary Biomarkers q1 Is an XO Inhibitor being co-administered? start->q1 q2 Is animal hydration adequate? (Check water intake records) q1->q2 Yes sol1 Action: Add XO Inhibitor (e.g., Allopurinol). This is the primary mitigation strategy. q1->sol1 No a1_yes Yes a1_no No q3 Is Lesinurad dose within NOAEL range? (e.g., <= 100 mg/kg for rats) q2->q3 Yes sol2 Action: Ensure ad libitum access to water. Monitor intake to rule out dehydration. q2->sol2 No a2_yes Yes a2_no No sol3 Action: Reduce Lesinurad dose. Toxicity is dose-dependent. q3->sol3 No sol4 Action: Investigate other causes. Review XO inhibitor dose/potency. Consider direct tubular toxicity. q3->sol4 Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting unexpected renal toxicity findings.

References

How to avoid Lesinurad Sodium precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesinurad Sodium. The following information is intended to help avoid precipitation of this compound in stock solutions and during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is the salt form of Lesinurad, a selective uric acid reabsorption inhibitor. It is a weakly acidic molecule with a pKa of approximately 3.13.[1] Like many weakly acidic compounds, this compound's solubility is highly dependent on the pH of the solution. Precipitation can occur when the pH of the solution approaches the pKa of the compound, leading to the formation of the less soluble free acid form. This can result in inaccurate dosing, loss of compound, and unreliable experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are the recommended primary solvents for preparing high-concentration stock solutions of this compound. Water can be used for lower concentrations. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%. While some robust cell lines may tolerate up to 0.5%, it is best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: My this compound precipitated after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What happened and how can I prevent this?

This is a common issue known as "antisolvent precipitation." When a concentrated DMSO stock solution of a hydrophobic compound is rapidly diluted into an aqueous buffer, the DMSO is quickly diluted, and the compound is exposed to a solvent system in which it is poorly soluble, causing it to precipitate. To prevent this, it is recommended to perform a stepwise dilution. Add the aqueous buffer to the DMSO stock solution slowly while vortexing or stirring to allow for gradual solvent mixing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution in DMSO or Ethanol. The concentration is too high for the chosen solvent.Try preparing a more dilute stock solution. Gentle warming (to 37°C) and sonication can also aid in dissolution. However, avoid excessive heat as it may degrade the compound.
The solvent is not of sufficient purity (e.g., contains water).Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce solubility.[2]
Precipitation after dilution into aqueous buffer (PBS, cell culture media). Antisolvent precipitation due to rapid dilution.Perform a stepwise dilution. Slowly add the aqueous buffer to the DMSO stock solution while vortexing. Preparing an intermediate dilution in a solvent with intermediate polarity (e.g., a mix of DMSO and your final buffer) can also be beneficial.
The pH of the final aqueous solution is too low.Lesinurad is a weak acid and will be less soluble at lower pH. Ensure the pH of your final solution is well above the pKa of Lesinurad (3.13). For most cell culture media (typically pH 7.2-7.4), this should not be an issue. However, if you are using a custom buffer, check and adjust the pH as necessary.
Incompatibility with buffer components.Certain buffer salts can interact with drug molecules and cause precipitation. While specific data for this compound is unavailable, it is prudent to perform a small-scale compatibility test with your chosen buffer before preparing a large volume.
Precipitation during storage. The solution is supersaturated and has precipitated over time.Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. If precipitation is observed upon thawing, try warming the solution to 37°C and vortexing to redissolve. If it does not redissolve, the solution should be discarded.
The compound has degraded.Lesinurad has been found to be labile to acidic and basic hydrolysis and oxidation under stress conditions.[3] Avoid prolonged exposure to strong acids, bases, and oxidizing agents. Store solutions protected from light.

Data Presentation

Table 1: Solubility of this compound and Lesinurad

CompoundSolventSolubilityReference
This compoundDMSO85 mg/mL (199.4 mM)[2]
This compoundEthanol85 mg/mL[2]
This compoundWater8 mg/mL[2]
LesinuradDMSO80 mg/mL (197.88 mM)
LesinuradEthanol54 mg/mL (133.57 mM)
LesinuradWaterInsoluble

Table 2: Physicochemical Properties of Lesinurad

PropertyValueReference
pKa (Strongest Acidic)3.13[1]
Molecular Weight404.28 g/mol
LogP3.42[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene or glass vial

    • Calibrated balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Tare the sterile vial on the balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, for 1 mL of a 10 mM solution, weigh out 4.26 mg of this compound (Molecular Weight: 426.26 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure (for a final concentration of 10 µM in 1 mL):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Vortex the stock solution gently to ensure homogeneity.

    • In a sterile microcentrifuge tube, pipette 999 µL of the desired aqueous buffer.

    • While gently vortexing the tube containing the buffer, slowly add 1 µL of the 10 mM this compound stock solution. The final DMSO concentration will be 0.1%.

    • Continue to vortex for another 10-15 seconds to ensure complete mixing.

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw add_buffer Add Aqueous Buffer thaw->add_buffer add_stock Slowly Add Stock to Buffer mix Vortex Gently add_stock->mix use Use Immediately mix->use

Caption: Experimental workflow for preparing and diluting this compound solutions.

troubleshooting_logic cluster_initial Initial Dissolution cluster_dilution Dilution into Aqueous Buffer cluster_storage During Storage start Precipitation Observed? conc_high Concentration too high? start->conc_high During initial dissolution antisolvent Rapid dilution? start->antisolvent After dilution supersat Supersaturated solution? start->supersat During storage solvent_bad Impure solvent? sol_initial Lower concentration or use fresh solvent solvent_bad->sol_initial ph_low pH too low? buffer_incompat Buffer incompatibility? sol_dilution Use stepwise dilution, check pH, or test buffer compatibility buffer_incompat->sol_dilution degradation Compound degradation? sol_storage Store in aliquots, check for redissolving upon warming degradation->sol_storage

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Enhancing the Translational Value of Lesinurad Sodium Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the translational value of preclinical data for Lesinurad Sodium. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during key preclinical experiments with this compound.

In Vitro URAT1/OAT4 Inhibition Assays

Issue 1: High variability or poor signal-to-noise ratio in URAT1/OAT4 inhibition assays.

  • Question: My in vitro URAT1/OAT4 inhibition assay is showing high variability between wells and a low signal-to-noise ratio. What are the potential causes and how can I troubleshoot this?

  • Answer: High variability and poor signal-to-noise can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Cell Health and Confluency: Ensure your HEK293 cells stably expressing the transporter (URAT1 or OAT4) are healthy and at an optimal confluency (typically 70-80%). Over-confluent or unhealthy cells can lead to inconsistent transporter expression and function.

    • Substrate Concentration: Verify that the concentration of the radiolabeled or fluorescent substrate (e.g., [¹⁴C]uric acid or 6-carboxyfluorescein) is appropriate.[1] The concentration should be near the Michaelis-Menten constant (Km) of the transporter to ensure sensitivity to inhibition.

    • Incubation Times: Optimize both the pre-incubation time with Lesinurad and the substrate incubation time. Insufficient pre-incubation may not allow for adequate target engagement, while overly long substrate incubation can lead to saturation and a reduced assay window.

    • Washing Steps: Inadequate washing to remove extracellular substrate can lead to high background. Ensure washing steps are performed quickly and consistently with ice-cold buffer.[2]

    • Plate Type: For fluorescence-based assays, use black, clear-bottom microplates to minimize background fluorescence.[3][4]

    • Compound Solubility: Ensure this compound is fully dissolved in the assay buffer. Precipitation can lead to inconsistent concentrations in the wells.

Issue 2: Discrepancy between reported and observed IC50 values for Lesinurad.

  • Question: The IC50 value I'm obtaining for Lesinurad against URAT1 is significantly different from the literature values (around 7.3 µM for URAT1 and 3.7 µM for OAT4).[5] What could be the reason?

  • Answer: Several factors can contribute to shifts in IC50 values:

    • Assay Format: Different assay formats (e.g., radiolabeled substrate vs. fluorescent substrate) can yield different IC50 values due to variations in substrate affinity and detection sensitivity.[1]

    • Cell Line and Transporter Expression Levels: The specific clone of HEK293 cells and the expression level of the URAT1 or OAT4 transporter can influence the apparent potency of an inhibitor.

    • Serum Protein in Media: Lesinurad is highly protein-bound (>98%).[6] If your assay medium contains serum proteins, the free concentration of Lesinurad available to interact with the transporter will be lower, leading to a rightward shift in the IC50 curve. Whenever possible, conduct these assays in serum-free conditions.

    • Data Analysis: Ensure you are using a non-linear regression model with a variable slope (four-parameter logistic fit) to accurately calculate the IC50 from your dose-response data.[6]

In Vivo Hyperuricemia Animal Models

Issue 3: Inconsistent or mild hyperuricemia induction in the mouse model.

  • Question: I am using a potassium oxonate-induced hyperuricemia model in mice, but the serum uric acid levels are not consistently elevated or the increase is minimal. What can I do to improve the model?

  • Answer: Achieving robust and consistent hyperuricemia is critical for evaluating the efficacy of Lesinurad. Consider the following:

    • Induction Agent and Dosage: Potassium oxonate is a uricase inhibitor and is often used to induce hyperuricemia in rodents.[7] The dose and route of administration are critical. Intraperitoneal injection is common.[7] The typical dose of potassium oxonate is around 200-250 mg/kg.[8]

    • Combination with a Purine Source: To further increase uric acid production, co-administration of a purine precursor like hypoxanthine (e.g., 250-500 mg/kg, oral gavage) or adenine is often necessary to achieve significant and sustained hyperuricemia.[9][10]

    • Timing of Induction and Treatment: The timing of Lesinurad administration relative to the induction of hyperuricemia is important. Ensure that hyperuricemia is established before initiating treatment to accurately assess the drug's effect. A typical timeline involves inducing hyperuricemia for several days before starting treatment.[11][12]

    • Animal Strain and Gender: The background strain and gender of the mice can influence their baseline uric acid levels and their response to inducing agents. Using male mice is common as they tend to have higher baseline uric acid levels.[13]

    • Diet: Ensure the animals are on a standard diet. High-protein diets can independently affect uric acid levels and introduce variability.

Issue 4: High mortality rate in the hyperuricemia animal model.

  • Question: I am observing a high mortality rate in my hyperuricemic mice. What could be causing this and how can I mitigate it?

  • Answer: High mortality can be a sign of excessive renal stress or toxicity from the inducing agents.

    • Renal Toxicity of Inducing Agents: High doses of adenine, in particular, can cause renal damage and lead to mortality.[8] If using adenine, consider reducing the dose or the duration of administration.

    • Hydration: Ensure the animals have free access to water. Dehydration can exacerbate renal stress and uric acid crystal deposition in the kidneys.

    • Monitoring Animal Health: Closely monitor the animals for signs of distress, such as weight loss, lethargy, and ruffled fur. If significant adverse effects are observed, consider refining the induction protocol.

    • Dose of Lesinurad: While Lesinurad is generally well-tolerated at therapeutic doses, ensure that the dose being used in the preclinical model is appropriate and not contributing to toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective uric acid reabsorption inhibitor (SURI).[14] It primarily works by inhibiting two transporter proteins in the kidneys: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[5][6] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[5] By inhibiting URAT1 and OAT4, Lesinurad increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[6]

Q2: Why is Lesinurad typically used in combination with a xanthine oxidase inhibitor (XOI)?

A2: Lesinurad has a complementary mechanism of action to xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat. While Lesinurad increases the excretion of uric acid, XOIs decrease the production of uric acid.[11] Combining the two agents provides a dual-mechanism approach to lowering serum uric acid, which can be more effective in patients who do not achieve target serum uric acid levels with an XOI alone.[11]

Q3: What are the key considerations for translating preclinical pharmacokinetic (PK) data of Lesinurad to humans?

A3: Several factors are important for translating preclinical PK data:

  • Metabolism: Lesinurad is primarily metabolized by the cytochrome P450 enzyme CYP2C9 in humans. It is crucial to use an animal species with a similar metabolic profile. For instance, cynomolgus monkeys were chosen for some preclinical toxicology studies because a major human metabolite is not produced in dogs.[15]

  • Protein Binding: Lesinurad is highly bound to plasma proteins (>98%), mainly albumin.[6] This high protein binding should be considered when extrapolating free drug concentrations and potential for drug-drug interactions between species.

  • Transporter Interactions: Lesinurad is a substrate for OAT1 and OAT3.[16] Interspecies differences in the expression and function of these transporters can affect the drug's disposition and should be considered.

Q4: How can I measure changes in renal urate transporter gene expression in my animal model?

A4: Quantitative real-time PCR (qPCR) is a standard method to measure changes in the mRNA expression of renal urate transporters such as URAT1 (Slc22a12), GLUT9 (Slc2a9), OAT1 (Slc22a6), and OAT3 (Slc22a8) in kidney tissue.[11] The general workflow involves:

  • Isolating total RNA from kidney tissue samples.

  • Performing reverse transcription to synthesize complementary DNA (cDNA).

  • Running qPCR with specific primers for your target genes and a reference gene (e.g., GAPDH, beta-actin) for normalization.

  • Analyzing the relative gene expression changes using a method like the ΔΔCt method.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Lesinurad
TransporterAssay SystemSubstrateIC50 (µM)Reference
Human URAT1HEK293 cells[¹⁴C]uric acid7.3[5]
Human URAT1HEK293 cellsUric Acid3.53[6]
Human URAT1HEK293T cells¹⁴C-urate~12[17]
Human OAT4HEK293 cellsUric Acid2.03[6]
Human OAT4HEK293 cellsN/A3.7[5]
Human OAT1HEK-293T cells6-carboxyfluorescein5.3[6]
Human OAT3CHO cellsEstrone-3-sulfate6.8[6]
Table 2: Preclinical Pharmacokinetics of Lesinurad
SpeciesDoseRouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Rat20 mg/kgOral10.32.055.4[18]
Rat15 mg/kgOral---[18]
Cynomolgus Monkey100 mg/kg/dayOral---[15]

Note: Detailed pharmacokinetic parameters for preclinical models are not extensively available in the public domain. The data presented is from a study in rats. The monkey study reference indicates the No Observed Adverse Effect Level (NOAEL) dose.

Table 3: Efficacy of Lesinurad in a Hyperuricemic Mouse Model
Treatment GroupSerum Uric Acid (mg/dL)% Reduction vs. Hyperuricemic ControlReference
Control1.8 ± 0.1N/A[11]
Hyperuricemic Control4.5 ± 0.3N/A[11]
Lesinurad2.5 ± 0.2~44%[11]
Allopurinol2.6 ± 0.2~42%[11]
Lesinurad + Allopurinol1.9 ± 0.1~58%[11]

Data are presented as mean ± SE. The hyperuricemic mouse model was induced with potassium oxonate.

Experimental Protocols

Key Experiment 1: In Vitro URAT1 Inhibition Assay (HEK293 Cells)

This protocol is a generalized procedure based on commonly used methods.[6][19]

  • Cell Culture: Culture HEK293 cells stably expressing human URAT1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Seed cells into 24-well plates at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the different concentrations of Lesinurad for 15-30 minutes at 37°C.

  • Substrate Addition: Add [¹⁴C]uric acid (final concentration ~50 µM) to each well and incubate for 5-15 minutes at 37°C.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to a vehicle control and calculate the IC50 value using non-linear regression analysis.

Key Experiment 2: Potassium Oxonate-Induced Hyperuricemia Mouse Model

This protocol is a generalized procedure based on published studies.[7][8][9][11]

  • Animals: Use male C57BL/6 or Kunming mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Hyperuricemia Induction:

    • Administer potassium oxonate (250 mg/kg) intraperitoneally once daily for 7 consecutive days.

    • One hour after potassium oxonate administration, administer hypoxanthine (300 mg/kg) by oral gavage.

  • Treatment:

    • On day 4 of hyperuricemia induction, start oral administration of this compound (e.g., 5-20 mg/kg) once daily.

    • Continue treatment until day 7.

  • Sample Collection:

    • On day 8, collect blood samples via cardiac puncture or retro-orbital bleeding for serum uric acid analysis.

    • Euthanize the animals and collect kidney tissues for gene expression analysis.

  • Biochemical Analysis: Measure serum uric acid levels using a commercial uric acid assay kit.

  • Gene Expression Analysis: Isolate RNA from kidney tissues and perform qPCR to analyze the expression of renal urate transporters (URAT1, GLUT9, OAT1, OAT3).

Mandatory Visualization

Caption: Mechanism of action of Lesinurad in the renal proximal tubule.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis & Translation Assay URAT1/OAT4 Inhibition Assay (HEK293 cells) IC50 Determine IC50 Values Assay->IC50 PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling IC50->PKPD Informs Model Induce Hyperuricemia in Mice (Potassium Oxonate + Hypoxanthine) Treatment Administer this compound Model->Treatment Endpoint Measure Serum Uric Acid & Renal Transporter Gene Expression Treatment->Endpoint Endpoint->PKPD Informs Translate Translate to Clinical Dose & Efficacy Projections PKPD->Translate

Caption: Preclinical experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative Analysis of Lesinurad Sodium and Probenecid in URAT1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lesinurad sodium and probenecid, two uricosuric agents utilized in the management of hyperuricemia, primarily in the context of gout. The focus of this comparison is their inhibitory activity on the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action and Selectivity

Both Lesinurad and probenecid exert their therapeutic effects by inhibiting URAT1, which is located on the apical membrane of renal proximal tubular cells. By blocking this transporter, they reduce the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1][2]

However, their selectivity for URAT1 and their interactions with other renal transporters differ significantly. Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.[3] Crucially, at clinically relevant concentrations, Lesinurad does not significantly inhibit Organic Anion Transporters 1 (OAT1) and 3 (OAT3), which are responsible for the secretion of many drugs into the urine.[4] This selectivity profile reduces the potential for drug-drug interactions.

Probenecid, an older uricosuric agent, is less selective. In addition to URAT1 and OAT4, it also inhibits OAT1 and OAT3.[5] This broader activity profile is associated with a higher risk of drug-drug interactions, as it can interfere with the excretion of other medications, such as certain antibiotics and anti-inflammatory drugs.[4]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of Lesinurad and probenecid against URAT1 and other relevant renal transporters. Lower IC50 values indicate greater potency.

TransporterLesinurad IC50 (μM)Probenecid IC50 (μM)Reference(s)
URAT1 3.5 - 7.313.23 - 22[3][5][6]
OAT4 2.03 - 3.715.54[3][5]
OAT1 Similar potency to URAT1 in vitro, but not inhibited at clinical plasma concentrationsPotent inhibitor[5][7][8]
OAT3 Similar potency to URAT1 in vitro, but not inhibited at clinical plasma concentrationsPotent inhibitor[5][7][8]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The following section details a generalized methodology for an in vitro URAT1 inhibition assay, synthesized from protocols described in the cited literature.[6][9] This type of experiment is fundamental to determining the inhibitory potency of compounds like Lesinurad and probenecid.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Lesinurad, probenecid) on human URAT1-mediated uric acid transport.

Materials:

  • Human Embryonic Kidney (HEK-293) cells.

  • Expression vector containing the human URAT1 gene (SLC22A12).

  • Transfection reagent (e.g., DreamFect Gold).

  • Assay buffer (e.g., 25 mM HEPES, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose, pH 7.3).

  • Wash buffer (e.g., 25 mM MES, 125 mM sodium gluconate, pH 5.5).

  • [14C]-labeled uric acid.

  • Test compounds (Lesinurad, probenecid) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in appropriate growth medium.

    • Transiently transfect the cells with the human URAT1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells into assay plates.

    • As a negative control, transfect a separate set of cells with an empty vector.

  • Urate Uptake Assay:

    • Approximately 24-48 hours post-transfection, wash the cells with wash buffer.

    • Prepare serial dilutions of the test compounds (Lesinurad and probenecid) in assay buffer.

    • Pre-incubate the cells with the different concentrations of the test compounds or vehicle control (DMSO) for a defined period (e.g., 5-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding assay buffer containing a fixed concentration of [14C]-uric acid (e.g., 100 μM) to the cells.

    • Allow the uptake to proceed for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold wash buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity measured in the empty vector-transfected cells from the values obtained for the URAT1-expressing cells.

    • Normalize the data, with the uptake in the vehicle-treated cells representing 100% activity.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a nonlinear regression model.

Visualizations

Signaling Pathway of URAT1 Inhibition

URAT1_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Efflux via other transporters Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits

Caption: Mechanism of URAT1 inhibition by Lesinurad and probenecid.

Experimental Workflow for URAT1 Inhibition Assay

Experimental_Workflow A HEK-293 Cell Culture B Transfection with hURAT1 Plasmid A->B C Pre-incubation with Lesinurad or Probenecid B->C D Addition of [14C]-Uric Acid C->D E Incubation D->E F Cell Lysis & Scintillation Counting E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for determining URAT1 inhibitory activity.

Conclusion

Lesinurad demonstrates higher potency and greater selectivity for URAT1 compared to probenecid in in vitro studies.[5][7] Its more targeted mechanism of action, with less impact on OAT1 and OAT3 at clinical doses, suggests a lower potential for certain drug-drug interactions.[1][4] Probenecid remains a clinically relevant uricosuric agent, but its broader inhibitory profile necessitates careful consideration of co-administered medications. The choice between these agents in a clinical or research setting will depend on the specific context, including patient comorbidities, concomitant medications, and therapeutic goals. This guide provides foundational data to inform such decisions.

References

Comparative Analysis of Lesinurad and Benzbromarone on OAT4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the inhibitory effects of Lesinurad and Benzbromarone on the human organic anion transporter 4 (OAT4), a key protein in renal urate reabsorption. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.

Executive Summary

Lesinurad and Benzbromarone are both uricosuric agents that inhibit renal transporters to increase the excretion of uric acid. While both compounds are known to inhibit the primary urate transporter, URAT1, their effects on OAT4 are also clinically relevant. In vitro studies demonstrate that both Lesinurad and Benzbromarone inhibit OAT4 activity. Notably, Lesinurad exhibits a slightly higher potency for OAT4 inhibition as compared to Benzbromarone.[1] The clinical implication of OAT4 inhibition by these drugs may contribute to their overall uricosuric effect and could potentially counteract diuretic-induced hyperuricemia.[1][2]

Data Presentation: Quantitative Comparison

The inhibitory potency of Lesinurad and Benzbromarone on OAT4 has been quantified by determining their half-maximal inhibitory concentration (IC50) values in in-vitro assays.

CompoundTargetIC50 (μM)Reference
LesinuradOAT42.03[1]
BenzbromaroneOAT43.19[1]

Note: The IC50 values were determined in a dose-dependent manner and represent the concentration of the compound required to inhibit 50% of the OAT4 transport activity.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cell-based assay used to determine the inhibitory effect of compounds on OAT4. This protocol is a composite based on standard practices in the field.

Objective: To determine the IC50 values of Lesinurad and Benzbromarone for the inhibition of OAT4-mediated transport.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.
  • Transfection: HEK293 cells are transiently or stably transfected with a plasmid containing the full-length cDNA of human OAT4 (SLC22A11). A control group of cells is transfected with an empty vector to measure background uptake.
  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Uptake Assay:

  • Plating: Transfected cells are seeded into 96-well plates and allowed to adhere and form a monolayer.
  • Preparation of Assay Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) at physiological pH (7.4) is used for the uptake experiment.
  • Inhibitor Preparation: A serial dilution of Lesinurad and Benzbromarone is prepared in the assay buffer. A vehicle control (e.g., DMSO) is also included.
  • Substrate: A radiolabeled OAT4 substrate, such as [14C]-uric acid or [3H]-estrone-3-sulfate, is used to measure transport activity.
  • Assay Procedure:
  • The cell monolayer is washed with pre-warmed assay buffer.
  • Cells are pre-incubated with the various concentrations of Lesinurad, Benzbromarone, or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
  • The uptake is initiated by adding the assay buffer containing the radiolabeled substrate and the respective inhibitor concentrations.
  • The incubation is carried out for a predetermined linear uptake time (e.g., 5-15 minutes) at 37°C.
  • The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.
  • Detection:
  • The cells are lysed using a suitable lysis buffer.
  • The intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The uptake in the empty vector-transfected cells is subtracted from the uptake in the OAT4-transfected cells to determine the specific OAT4-mediated transport.
  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
  • The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with hOAT4 Plasmid cell_culture->transfection seeding Seed Cells in 96-well Plates transfection->seeding pre_incubation Pre-incubation with Lesinurad/Benzbromarone seeding->pre_incubation initiate_uptake Add Radiolabeled OAT4 Substrate pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Wash with Ice-Cold Buffer incubation->terminate_uptake cell_lysis Cell Lysis terminate_uptake->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation ic50_calc IC50 Calculation scintillation->ic50_calc

Caption: Experimental workflow for OAT4 inhibition assay.

While Lesinurad and Benzbromarone directly inhibit OAT4, the transporter's activity is also known to be regulated by cellular signaling pathways. The following diagram illustrates the regulation of OAT4 by the Insulin-like Growth Factor 1 (IGF-1) and Protein Kinase B (PKB) signaling pathway.[3]

oat4_regulation_pathway cluster_cell Cell Membrane IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activates PKB PKB (Akt) PI3K->PKB Activates OAT4_expression Increased OAT4 Expression & Activity PKB->OAT4_expression Leads to SUMOylation Increased OAT4 SUMOylation PKB->SUMOylation Leads to

Caption: IGF-1/PKB signaling pathway regulating OAT4.

Conclusion

Both Lesinurad and Benzbromarone are effective inhibitors of the OAT4 transporter in vitro.[1] Lesinurad demonstrates a moderately higher potency in inhibiting OAT4 compared to Benzbromarone.[1] This inhibition of OAT4, in addition to their effects on URAT1, likely contributes to their uricosuric activity. The provided experimental protocol offers a robust framework for researchers to conduct similar comparative studies. Understanding the nuanced interactions of these compounds with various renal transporters is crucial for the development of more selective and effective therapies for hyperuricemia and gout.

References

Validating the Synergistic Effect of Lesinurad and Febuxostat: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Lesinurad and febuxostat represents a dual-pronged therapeutic strategy for managing hyperuricemia, the hallmark of gout. This guide provides a comprehensive overview of the in vitro validation of their synergistic effect, supported by experimental data and detailed protocols. By targeting two distinct mechanisms in the uric acid pathway, this combination therapy offers a potent approach to lowering serum uric acid levels beyond the efficacy of monotherapy.[1]

Dual Mechanism of Action

The synergistic efficacy of Lesinurad and febuxostat stems from their complementary mechanisms of action. Febuxostat is a potent and selective inhibitor of xanthine oxidase (XO), the enzyme responsible for the final two steps in uric acid production from purines.[2] By blocking this enzyme, febuxostat effectively reduces the synthesis of uric acid.

Concurrently, Lesinurad acts as a selective uric acid reabsorption inhibitor by targeting the urate transporter 1 (URAT1) in the kidneys.[1][2] URAT1 is responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream. By inhibiting URAT1, Lesinurad promotes the excretion of uric acid in the urine.[1] The combined effect of reducing production and increasing excretion of uric acid leads to a more significant decrease in serum uric acid levels than can be achieved with either agent alone.[1]

In Vitro Performance Data

While the synergistic effect of Lesinurad and febuxostat is well-documented in clinical trials, in vitro studies provide foundational evidence of their individual potencies on their respective molecular targets. The following tables summarize the in vitro inhibitory activities of each compound.

Table 1: In Vitro Inhibitory Activity of Lesinurad against URAT1

CompoundTargetAssay SystemIC50 (μM)Reference
LesinuradURAT1HEK293 cells expressing human URAT17.18[3]

Table 2: In Vitro Inhibitory Activity of Febuxostat against Xanthine Oxidase

CompoundTargetAssay SystemIC50 (nM)Reference
FebuxostatXanthine OxidaseEnzyme activity assay35[4]

Signaling Pathway

The following diagram illustrates the dual mechanism of action of Lesinurad and febuxostat in reducing uric acid levels.

G cluster_0 Uric Acid Production (Liver) cluster_1 Uric Acid Excretion (Kidney) Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Purine Metabolism Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Uric Acid_in_blood Uric Acid (Blood) Febuxostat Febuxostat Xanthine Oxidase Xanthine Oxidase Febuxostat->Xanthine Oxidase Inhibits Uric Acid_in_urine Uric Acid (Urine) Uric Acid_in_blood->Uric Acid_in_urine Excretion URAT1 URAT1 Transporter Uric Acid_in_blood->URAT1 Reabsorption URAT1->Uric Acid_in_blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibits

Dual mechanism of Lesinurad and febuxostat.

Experimental Protocols

To validate the synergistic effect of Lesinurad and febuxostat in vitro, a two-stage experimental approach can be employed. The first stage involves assessing the individual inhibitory activity of each drug on its target, followed by a combined assay to evaluate for synergy.

In Vitro URAT1 Inhibition Assay

This protocol is designed to measure the inhibitory effect of Lesinurad on the URAT1 transporter expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably or transiently expressing human URAT1 (hURAT1)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum

  • Poly-D-lysine coated 96-well plates

  • Wash buffer (25 mM MES, pH 5.5, 125 mM NaCl)

  • [¹⁴C]-Uric acid

  • Lesinurad

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells in DMEM supplemented with 10% FBS.

  • Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Lesinurad in wash buffer.

  • Uptake Assay:

    • Wash the cells once with wash buffer.

    • Add the Lesinurad dilutions to the wells and incubate for 15 minutes at 37°C.

    • Initiate the uptake by adding [¹⁴C]-uric acid to a final concentration of 10 µM and incubate for 5 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold wash buffer.

  • Quantification: Lyse the cells and measure the amount of [¹⁴C]-uric acid uptake using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of Lesinurad by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol measures the inhibitory effect of febuxostat on the activity of xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Febuxostat

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and xanthine.

  • Compound Addition: Add varying concentrations of febuxostat to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

  • Measurement: Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, at regular intervals for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction for each febuxostat concentration. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of febuxostat.

Proposed In Vitro Synergy Validation Workflow

A conceptual workflow to assess the synergistic effect of Lesinurad and febuxostat in a cell-based model is presented below. This would ideally involve a cell line that endogenously expresses both xanthine oxidase and URAT1, or a co-culture system.

G cluster_workflow In Vitro Synergy Validation Workflow A Cell Model Selection (e.g., hURAT1-expressing cells with endogenous XO activity) B Establish Baseline Uric Acid Production & Uptake A->B C Single Drug Treatment (Lesinurad or Febuxostat) B->C D Combination Drug Treatment (Lesinurad + Febuxostat) B->D E Measure Extracellular & Intracellular Uric Acid C->E D->E F Synergy Analysis (e.g., Chou-Talalay Method) E->F

Proposed workflow for in vitro synergy validation.

Conclusion

The combination of Lesinurad and febuxostat provides a powerful therapeutic option for patients with gout by targeting both the production and excretion of uric acid. The in vitro data for each compound confirms their high potency against their respective targets, URAT1 and xanthine oxidase. While direct in vitro studies on their synergistic interaction are not extensively reported, the distinct and complementary mechanisms of action strongly support the enhanced clinical efficacy observed with combination therapy. The experimental protocols provided in this guide offer a framework for researchers to independently validate the individual activities of these drugs and to explore their synergistic potential in a laboratory setting.

References

A Cross-Species Examination of Lesinurad Sodium's Potency on Urate Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lesinurad Sodium's in vitro effects on key urate transporters across different species. The data presented is intended to support research and development efforts in the field of hyperuricemia and gout treatment. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), primarily targets the URAT1 transporter in the kidneys to increase uric acid excretion.[1] Understanding its species-specific activity is crucial for the preclinical evaluation and clinical development of uricosuric agents.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various urate transporters in humans and rats. At present, detailed public data on other species such as monkeys, dogs, and rabbits is limited.

TransporterSpeciesLesinurad IC50 (µM)Reference
URAT1 Human3.53 - 7.3[2][3][4]
Rat74.84[5]
OAT4 Human2.03 - 3.7[2][3][4]
OAT1 Human3.90[2]
OAT3 Human3.54[2]
GLUT9 Human> 100 (No inhibition)[2]
ABCG2 Human> 100 (No inhibition)[2]

Key Findings from Quantitative Data:

  • Lesinurad demonstrates potent inhibition of human URAT1 and OAT4, the primary transporters responsible for renal urate reabsorption.[2][6][7]

  • A significant species difference is observed in the inhibition of URAT1, with Lesinurad being approximately 20-fold more potent against human URAT1 than rat URAT1.[5] This difference is attributed to a single amino acid substitution (Phenylalanine 365 in humans vs. Tyrosine in rats) within the transporter.

  • Lesinurad exhibits inhibitory activity against human OAT1 and OAT3 in vitro, although it is not considered to inhibit these transporters in a clinical setting at therapeutic concentrations.[2][8]

  • Lesinurad does not inhibit the urate transporters GLUT9 and ABCG2 at clinically relevant concentrations.[2][3]

Experimental Methodologies

The following protocols provide a detailed overview of the in vitro methods used to determine the inhibitory activity of this compound on urate transporters.

In Vitro Urate Transporter Inhibition Assay (HEK293 Cells)

This protocol describes a common method for assessing the inhibitory effect of compounds on urate transporters expressed in a mammalian cell line.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are seeded in 24-well plates and grown to 80-90% confluency.
  • Transient transfection of the cells with a plasmid DNA vector containing the full-length cDNA of the target urate transporter (e.g., human URAT1, rat URAT1, human OAT4) is performed using a suitable transfection reagent (e.g., Lipofectamine). A control group is transfected with an empty vector.

2. Uric Acid Uptake Assay:

  • 24 to 48 hours post-transfection, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4) containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM CaCl2, 5.6 mM glucose, and 25 mM HEPES.
  • The cells are then pre-incubated for 15-30 minutes in the Krebs-Ringer buffer containing various concentrations of this compound or vehicle control.
  • To initiate the uptake, [14C]-labeled uric acid (typically at a final concentration of 25-50 µM) is added to each well, and the cells are incubated for a defined period (e.g., 5-15 minutes) at 37°C.
  • The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-Ringer buffer.

3. Measurement and Data Analysis:

  • The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% Triton X-100).
  • The amount of [14C]-uric acid taken up by the cells is quantified using a liquid scintillation counter.
  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
  • The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

A non-radioactive method can also be employed where intracellular uric acid concentrations are measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12][13]

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of Lesinurad and the general workflow of the in vitro inhibition assay.

Mechanism of Lesinurad in the Renal Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood Lumen Urate URAT1 URAT1 Lumen->URAT1 Reabsorption OAT4 OAT4 Lumen->OAT4 Reabsorption Blood Urate URAT1->Blood OAT4->Blood Lesinurad Lesinurad Lesinurad->URAT1 Inhibition Lesinurad->OAT4 Inhibition

Caption: Mechanism of Lesinurad in the renal proximal tubule.

Experimental Workflow for In Vitro Inhibition Assay A 1. Cell Seeding (HEK293 cells in 24-well plates) B 2. Transfection (with urate transporter plasmid) A->B C 3. Pre-incubation (with Lesinurad or vehicle) B->C D 4. Uric Acid Uptake (add labeled or unlabeled uric acid) C->D E 5. Cell Lysis D->E F 6. Quantification (Scintillation counting or LC-MS/MS) E->F G 7. Data Analysis (IC50 determination) F->G

References

Efficacy of Lesinurad in Preclinical Models of Hyperuricemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of lesinurad sodium, a selective uric acid reabsorption inhibitor (SURI), in preclinical models of hyperuricemia, particularly in contexts analogous to allopurinol resistance. Data is presented to objectively compare lesinurad's performance as a monotherapy and in combination with allopurinol, alongside other therapeutic alternatives like benzbromarone and febuxostat. Detailed experimental methodologies and signaling pathway diagrams are included to support data interpretation and future research design.

Executive Summary

Lesinurad, in combination with the xanthine oxidase inhibitor allopurinol, demonstrates a synergistic effect in reducing serum uric acid (sUA) levels in preclinical models of hyperuricemia. This dual-mechanism approach, targeting both uric acid production and reabsorption, offers a promising strategy for conditions where allopurinol monotherapy is insufficient. Preclinical data indicates that the combination of lesinurad and allopurinol is more effective at lowering sUA and mitigating hyperuricemia-associated renal stress than either agent alone. While direct preclinical comparisons are limited, in-vitro evidence suggests lesinurad has a distinct selectivity profile compared to other uricosuric agents like benzbromarone.

Mechanism of Action: A Dual Approach to Uric Acid Reduction

Hyperuricemia results from either the overproduction or underexcretion of uric acid. Allopurinol addresses overproduction by inhibiting xanthine oxidase, the enzyme responsible for the final steps of purine metabolism to uric acid. However, in cases of "allopurinol resistance," where sUA levels remain elevated despite treatment, targeting the excretion pathway is crucial.

Lesinurad functions as a uricosuric agent by specifically inhibiting urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the renal proximal tubule.[1][2][3] URAT1 is responsible for the majority of uric acid reabsorption from the kidneys back into the bloodstream.[2] By blocking these transporters, lesinurad increases the urinary excretion of uric acid, thereby lowering serum concentrations.[1][4] The combination of lesinurad and allopurinol thus provides a comprehensive, dual-mechanism approach to managing hyperuricemia.[2]

Uric_Acid_Regulation cluster_0 Purine Metabolism (Liver) cluster_1 Renal Proximal Tubule Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Uric_Acid_Prod Uric Acid Xanthine->Uric_Acid_Prod XO Uric_Acid_Filt Filtered Uric Acid Uric_Acid_Prod->Uric_Acid_Filt Enters Bloodstream Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Inhibits URAT1_OAT4 URAT1 / OAT4 Transporters Uric_Acid_Filt->URAT1_OAT4 Reabsorption Excreted_UA Excreted Uric Acid Uric_Acid_Filt->Excreted_UA Reabsorbed_UA Reabsorbed Uric Acid URAT1_OAT4->Reabsorbed_UA Reabsorbed_UA->Uric_Acid_Filt Returns to Blood Lesinurad Lesinurad Lesinurad->URAT1_OAT4 Inhibits

Figure 1. Dual-mechanism approach of Allopurinol and Lesinurad.

Comparative Efficacy in a Hyperuricemic Mouse Model

A key preclinical study evaluated the effects of lesinurad, allopurinol, and their combination in a potassium oxonate-induced hyperuricemic mouse model. This model is widely used as it inhibits the uricase enzyme, which is absent in humans but present in most other mammals, leading to an accumulation of uric acid.[5]

Key Findings:
  • Synergistic sUA Reduction: The combination of lesinurad and allopurinol resulted in a significantly greater reduction in serum uric acid levels compared to either drug administered alone.[6]

  • Improved Renal Function Markers: The combination therapy showed a more pronounced ameliorative effect on elevated blood urea nitrogen (BUN) levels, a marker of renal stress, than monotherapy with either drug.[6]

  • Regulation of Renal Transporters: Hyperuricemia induced alterations in the mRNA expression of key renal urate transporters. The combination therapy was more effective at restoring the expression of mouse urate anion transporter-1 (mURAT-1), glucose transporter 9 (mGLUT-9), and organic anion transporters (mOAT-1, mOAT-3), which are crucial for uric acid secretion and excretion.[6]

Data Summary:

Table 1: Effects on Serum Biomarkers in Hyperuricemic Mice [6]

Treatment GroupSerum Uric Acid (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Control1.8 ± 0.225.3 ± 2.1
Hyperuricemic (HU)5.9 ± 0.548.7 ± 3.5
HU + Allopurinol3.1 ± 0.335.1 ± 2.8
HU + Lesinurad3.4 ± 0.436.8 ± 3.1
HU + Allopurinol + Lesinurad2.2 ± 0.2 28.9 ± 2.5

Data are presented as mean ± SD. Bold values indicate the most significant therapeutic effect.

Table 2: Relative mRNA Expression of Renal Urate Transporters [6]

Treatment GroupmURAT-1mGLUT-9mOAT-1mOAT-3
Control1.001.001.001.00
Hyperuricemic (HU)2.52.20.40.5
HU + Allopurinol1.81.70.60.7
HU + Lesinurad1.61.50.70.8
HU + Allopurinol + Lesinurad1.2 1.1 0.9 0.9

Data are presented as fold-change relative to the control group. Bold values indicate the most significant restoration towards control levels.

In-Vitro Comparison with Other Uricosuric Agents

Table 3: In-Vitro Inhibitory Activity (IC50, µM) on Key Urate Transporters [1]

CompoundURAT1OAT4GLUT9OAT1OAT3
Lesinurad 7.3 3.7 >100>100>100
Benzbromarone0.293.19Weak Activity--
Probenecid13.2315.54>100YesYes

Lower IC50 values indicate higher potency. '-' indicates data not available.

This data highlights that lesinurad is a selective inhibitor of URAT1 and OAT4.[1] Unlike probenecid, it does not significantly inhibit OAT1 and OAT3 at clinically relevant concentrations, which may reduce the potential for certain drug-drug interactions.[1] Benzbromarone shows higher potency for URAT1 but is also associated with a risk of mitochondrial toxicity, a risk that is lower with lesinurad.[1]

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Mouse Model[6]
  • Animal Model: Male Swiss albino mice are used.

  • Induction of Hyperuricemia: Hyperuricemia is induced by a single intraperitoneal injection of potassium oxonate (250 mg/kg body weight) dissolved in 0.9% saline. This is administered 1 hour prior to the oral administration of the test compounds or vehicle.

  • Dosing Regimen:

    • Lesinurad and allopurinol, alone or in combination, are administered orally for seven consecutive days.

    • Dosages used in the cited study were allopurinol (5 mg/kg) and lesinurad (10 mg/kg).

  • Sample Collection and Analysis:

    • On the eighth day, blood samples are collected for the measurement of serum uric acid and blood urea nitrogen (BUN).

    • Kidney tissues are harvested for the analysis of mRNA expression of renal transporters (mURAT-1, mGLUT-9, mOAT-1, mOAT-3) via quantitative real-time PCR.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Divide into Treatment Groups Acclimatization->Grouping Induction Induce Hyperuricemia (Potassium Oxonate IP) Grouping->Induction Dosing Oral Dosing (7 days) Induction->Dosing 1 hour post-induction Sacrifice Sacrifice on Day 8 Dosing->Sacrifice Analysis Biochemical & Molecular Analysis Sacrifice->Analysis

Figure 2. Workflow for the hyperuricemic mouse model experiment.

Conclusion

Preclinical evidence strongly supports the efficacy of lesinurad, particularly when used in combination with allopurinol, for the management of hyperuricemia. The synergistic action of this combination therapy provides a more robust reduction in serum uric acid levels and improvement in renal function markers than either drug alone in a hyperuricemic mouse model. This dual-mechanism strategy represents a rational and effective approach for patient populations that are refractory or inadequately responsive to allopurinol monotherapy. Further in-vivo studies directly comparing lesinurad with other uricosuric agents like benzbromarone would be beneficial to further delineate their comparative efficacy and safety profiles in a preclinical setting.

References

Validating the Selectivity of Lesinurad for URAT1 Over Other Key Renal Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) designed to treat hyperuricemia associated with gout by targeting the urate transporter 1 (URAT1).[1][2] This guide provides an objective comparison of Lesinurad's inhibitory activity on URAT1 versus other clinically relevant renal transporters, supported by experimental data and detailed methodologies. Understanding this selectivity profile is crucial for assessing its mechanism of action and potential for drug-drug interactions.

Quantitative Comparison of Transporter Inhibition

The selectivity of Lesinurad is quantified by comparing its half-maximal inhibitory concentration (IC50) across various transporters. A lower IC50 value indicates higher potency. The data below, compiled from in vitro studies, demonstrates Lesinurad's activity against key transporters involved in uric acid homeostasis and drug excretion.

TransporterFunctionLesinurad IC50 (μM)Reference
URAT1 Urate Reabsorption3.53[3]
OAT4 Urate Reabsorption2.03[3]
OAT1 Organic Anion/Drug Secretion3.90
OAT3 Organic Anion/Drug Secretion3.54
GLUT9 Urate ReabsorptionNo inhibition up to 100 μM[3]
ABCG2 Urate & Xenobiotic SecretionNo effect up to 100 μM[3][4]

Note: In vitro studies show that Lesinurad inhibits URAT1, OAT4, OAT1, and OAT3 at similar potencies.[3][5] However, its clinical effect on OAT1 and OAT3 is considered negligible.

In Vitro vs. In Vivo Selectivity: The Role of Plasma Protein Binding

While in vitro data suggests Lesinurad inhibits OAT1 and OAT3, these interactions are not observed in clinical settings.[3][4] This discrepancy is attributed to Lesinurad's high plasma protein binding of over 98%.[3][6] For a standard 200 mg dose, the maximal total plasma concentration is approximately 29 μM, but the maximal free (unbound) plasma concentration is only about 0.46 μM.[3] This free concentration is sufficient to inhibit URAT1 and OAT4 but is too low to significantly inhibit OAT1 and OAT3 in vivo, thereby reducing the risk of drug-drug interactions associated with these transporters.[3] In contrast, uricosurics like probenecid inhibit OAT1 and OAT3 clinically, leading to known drug interactions.[3]

Experimental Protocols

The determination of Lesinurad's IC50 values was conducted through standardized in vitro transporter inhibition assays. The following provides a detailed methodology representative of the experiments cited.

Objective: To determine the concentration of Lesinurad required to inhibit 50% of the transport activity of a specific transporter (URAT1, OAT1, OAT3, etc.).

Materials:

  • Cell Lines: Human embryonic kidney (HEK293) or other suitable mammalian cells stably transfected to express the specific human transporter protein of interest (e.g., hURAT1, hOAT1).

  • Control Cells: Wild-type or vector-transfected cells lacking the specific transporter to measure background substrate uptake.

  • Probe Substrate: A radiolabeled known substrate for the transporter (e.g., [¹⁴C]-uric acid for URAT1).

  • Test Compound: Lesinurad Sodium dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Detection Method: Scintillation counter to measure radioactivity.

Procedure:

  • Cell Culture: Transfected and control cells are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: Cells are washed with assay buffer and then pre-incubated for a defined period (e.g., 5-10 minutes) with varying concentrations of Lesinurad. A vehicle control (e.g., DMSO) is also included.

  • Initiation of Transport: The transport reaction is initiated by adding the radiolabeled probe substrate to each well.

  • Incubation: The cells are incubated for a short, defined period (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C) to allow for substrate uptake. This timing is optimized to be within the linear range of transport.

  • Termination of Transport: The reaction is stopped by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled substrate.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific uptake is calculated by subtracting the radioactivity measured in control (non-transfected) cells from that in the transporter-expressing cells.

    • The percentage of inhibition for each Lesinurad concentration is determined relative to the vehicle control.

    • The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, WinNonlin).[3]

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the inhibitory activity of Lesinurad on a specific transporter in vitro.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis culture Culture Transporter-Expressing and Control Cell Lines plate Plate Cells in Multi-Well Plates culture->plate preincubate Pre-incubate Cells with Varying Lesinurad Concentrations plate->preincubate add_substrate Add Radiolabeled Probe Substrate preincubate->add_substrate incubate Incubate for a Fixed Time (e.g., 1-5 min at 37°C) add_substrate->incubate stop_wash Stop Reaction & Wash with Ice-Cold Buffer incubate->stop_wash lyse Lyse Cells stop_wash->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure calculate Calculate Specific Uptake and % Inhibition measure->calculate ic50 Determine IC50 Value (Non-linear Regression) calculate->ic50

Caption: Workflow for an in vitro transporter inhibition assay.

References

A Comparative Analysis of Lesinurad Sodium's Potency Against Other Uricosuric Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of lesinurad sodium against other prominent uricosuric agents: probenecid, benzbromarone, and dotinurad. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds. Uricosuric agents play a crucial role in the management of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[1] These drugs primarily function by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine.[1] The main target for this action is the urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys.[1]

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of uricosuric agents is a key indicator of their intrinsic activity at the molecular target, URAT1. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

The following table summarizes the in vitro IC50 values of this compound and its comparators against human URAT1 (hURAT1).

Uricosuric AgentIC50 against hURAT1 (μM)Reference(s)
This compound 3.5 - 7.2[2][3]
Probenecid 22 - 165[2]
Benzbromarone 0.19 - 6.88[2][4]
Dotinurad 0.037[5]

Clinical Efficacy: Impact on Serum Uric Acid Levels

Beyond in vitro potency, the clinical efficacy of these agents is determined by their ability to lower serum uric acid (sUA) levels in patients. The following table presents data from clinical trials, showcasing the percentage reduction in sUA observed with these drugs. It is important to note that direct head-to-head monotherapy trials for all these agents are limited.

Uricosuric AgentDosageMean Percent Reduction in sUAStudy PopulationReference(s)
Lesinurad 200 mg daily (in combination with allopurinol)16%Gout patients with inadequate response to allopurinol[6]
Lesinurad 200 mg daily33% (after 6 hours)Healthy volunteers
Dotinurad 2 mg daily45.9%Hyperuricemic patients with or without gout[7]
Benzbromarone 50 mg daily43.8%Hyperuricemic patients with or without gout[8][7]

A head-to-head, randomized, double-blind, phase 3 study in Japanese hyperuricemic patients with or without gout found that dotinurad 2 mg daily was non-inferior to benzbromarone 50 mg daily in lowering serum uric acid levels over a 14-week period.[8][7] The mean percent reduction from baseline in serum uric acid was 45.9% for the dotinurad group and 43.8% for the benzbromarone group.[8][7]

Mechanism of Action and Renal Urate Transport

Uricosuric agents exert their effects by modulating a complex network of transporters in the renal proximal tubule. The primary target, URAT1, is responsible for the reabsorption of uric acid from the tubular lumen back into the bloodstream.[1] By inhibiting URAT1, these drugs increase the amount of uric acid excreted in the urine.[1] Other key transporters involved in this pathway include the organic anion transporters (OAT1 and OAT3) on the basolateral membrane, which are involved in the secretion of uric acid from the blood into the tubular cells, and the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which also contributes to urate secretion.[9][10]

G cluster_tubular_lumen Tubular Lumen (Urine) cluster_proximal_tubule_cell Proximal Tubule Cell cluster_blood Blood Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 Urate_Lumen->OAT4 Reabsorption GLUT9_apical GLUT9 (apical) Urate_Lumen->GLUT9_apical Reabsorption Urate_Cell Uric Acid ABCG2 ABCG2 Urate_Cell->ABCG2 Secretion GLUT9_basolateral GLUT9 (basolateral) Urate_Cell->GLUT9_basolateral Reabsorption URAT1->Urate_Cell OAT4->Urate_Cell GLUT9_apical->Urate_Cell ABCG2->Urate_Lumen OAT1 OAT1 OAT1->Urate_Cell OAT3 OAT3 OAT3->Urate_Cell Urate_Blood Uric Acid GLUT9_basolateral->Urate_Blood Urate_Blood->OAT1 Secretion Urate_Blood->OAT3 Secretion Lesinurad Lesinurad Lesinurad->URAT1 Inhibits Probenecid Probenecid Probenecid->URAT1 Inhibits Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits Dotinurad Dotinurad Dotinurad->URAT1 Inhibits

Caption: Renal Urate Transport and Mechanism of Uricosuric Agents.

Experimental Protocols

A detailed understanding of the experimental methods used to assess the potency of these agents is critical for interpreting the data. The following is a representative protocol for an in vitro URAT1 inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human URAT1-mediated uric acid uptake.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (HEK293-hURAT1).

  • HEK293 cells (as a negative control).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Krebs-Ringer buffer (pH 8.0).

  • Uric acid solution (750 μM in Krebs-Ringer buffer).

  • Test compounds (Lesinurad, Probenecid, Benzbromarone, Dotinurad) at various concentrations.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Uric acid assay kit.

Procedure:

  • Cell Culture: Culture HEK293-hURAT1 and HEK293 cells in 24-well plates until they reach approximately 80% confluency.[11]

  • Compound Pre-treatment: Pre-treat the HEK293-hURAT1 cells with various concentrations of the test compounds for 30 minutes.[11]

  • Uric Acid Uptake: Incubate both the pre-treated HEK293-hURAT1 cells and the untreated HEK293 cells with 750 μM uric acid buffer for 30 minutes to allow for uric acid uptake.[11]

  • Washing: After incubation, wash the cells with cold PBS to remove extracellular uric acid.[11]

  • Cell Lysis and Analysis: Lyse the cells and measure the intracellular uric acid concentration using a uric acid assay kit according to the manufacturer's instructions.[11]

  • Data Analysis: The URAT1-specific uric acid uptake is calculated by subtracting the uric acid uptake in the control HEK293 cells from that in the HEK293-hURAT1 cells. The IC50 value for each compound is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[11]

G A 1. Culture HEK293-hURAT1 & HEK293 cells B 2. Pre-treat HEK293-hURAT1 with test compounds A->B 30 min C 3. Incubate all cells with Uric Acid B->C 30 min D 4. Wash cells with cold PBS C->D E 5. Lyse cells & measure intracellular Uric Acid D->E F 6. Calculate URAT1-specific uptake & determine IC50 E->F

Caption: Experimental Workflow for URAT1 Inhibition Assay.

Conclusion

This comparative guide provides a quantitative and mechanistic overview of this compound's potency relative to other key uricosuric agents. Dotinurad demonstrates the highest in vitro potency against URAT1, followed by benzbromarone, lesinurad, and then probenecid. Clinical data, where available for direct comparison, suggests that dotinurad has a non-inferior serum uric acid-lowering effect to benzbromarone at the dosages studied.[8][7] The provided diagrams and experimental protocol offer a deeper understanding of the underlying pharmacology and the methods used to evaluate these important therapeutic agents. This information is intended to be a valuable resource for researchers and professionals in the field of drug development for hyperuricemia and gout.

References

Safety Operating Guide

Navigating the Disposal of Lesinurad Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Lesinurad Sodium is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates potential environmental impact but also ensures a safe working environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework and Disposal Considerations

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, several federal and state bodies oversee the handling and disposal of such materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.

Regulatory BodyRole in Pharmaceutical Waste DisposalKey Considerations
Environmental Protection Agency (EPA) Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2]Determines if a pharmaceutical waste is classified as hazardous based on its characteristics (e.g., toxicity, corrosivity, reactivity).[1][2]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances.[1][2]While this compound is not a controlled substance, it is crucial to be aware of DEA regulations for other laboratory chemicals.
State and Local Regulations May have more stringent requirements than federal laws.[1]Always consult local regulations for specific disposal mandates in your area.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general steps for the proper disposal of this compound. This should be adapted to align with your institution-specific and local regulatory requirements.

1. Waste Characterization: The first crucial step is to determine if the this compound waste is classified as hazardous. According to the available Safety Data Sheets (SDS), Lesinurad is harmful if swallowed.[3] However, it is not explicitly listed as a hazardous waste under RCRA. A formal hazardous waste determination should be conducted, considering any solvents or other chemicals mixed with the this compound.

2. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.[4] In case of dust formation, use of respiratory protection is advised.[4][5]

3. Containment and Labeling:

  • Unused or expired this compound should be kept in its original or a suitable, well-labeled, and sealed container to prevent spills or leaks.[4]

  • The container must be clearly labeled as "Waste this compound" and include the date of disposal.

4. Disposal Options:

  • Licensed Professional Waste Disposal Service: The most recommended method for disposing of chemical waste is to use a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of chemical waste in compliance with all regulations.

  • Institutional Waste Collection: Follow your institution's established procedures for chemical waste pickup. This typically involves segregating the waste into appropriate containers and storing it in a designated accumulation area for collection by the EHS department.

5. What to Avoid:

  • Do Not Flush: Do not dispose of this compound down the drain.[2] The EPA strongly advises against flushing pharmaceuticals as this can lead to water contamination.[2]

  • Do Not Dispose in Regular Trash: Unless explicitly permitted by your EHS department and local regulations for non-hazardous materials, do not dispose of this compound in the regular trash.[6] If permitted for non-hazardous waste, it should be mixed with an undesirable substance like cat litter or coffee grounds and placed in a sealed bag.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lesinurad_Disposal_Workflow start Start: this compound Waste waste_char 1. Waste Characterization Is the waste mixed with hazardous solvents? start->waste_char spill_kit In case of spill, use appropriate spill kit and PPE. start->spill_kit is_hazardous Is the waste considered hazardous under RCRA? waste_char->is_hazardous No hazardous_disposal 2. Hazardous Waste Disposal - Follow institutional hazardous waste procedures. - Use a licensed disposal service. waste_char->hazardous_disposal Yes is_hazardous->hazardous_disposal Yes non_hazardous_disposal 3. Non-Hazardous Waste Disposal - Consult EHS for approved methods. - May include licensed disposal service or specific landfill instructions. is_hazardous->non_hazardous_disposal No end End: Compliant Disposal hazardous_disposal->end non_hazardous_disposal->end

Caption: Workflow for the proper disposal of this compound.

By following these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Protocols for Lesinurad Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Lesinurad Sodium in a laboratory setting. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment. The following procedural information is based on established best practices for handling potent active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

Due to the absence of specific permeation data for this compound, a conservative approach to PPE selection is recommended, focusing on preventing skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Engineering Controls
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Glasses with Side Shields, N95 RespiratorChemical Fume Hood or Ventilated Balance Enclosure
Solution Preparation Double Nitrile Gloves, Disposable Gown/Lab Coat, Chemical Splash GogglesChemical Fume Hood
General Handling and Transfers Nitrile Gloves, Lab Coat, Safety GlassesWell-ventilated area
Spill Cleanup (Solid or Liquid) Double Nitrile Gloves (outer pair heavy-duty), Disposable Gown, Chemical Splash Goggles, N95 RespiratorChemical Fume Hood (if feasible)

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.

Experimental Protocol: Safe Handling of this compound

Objective: To provide a step-by-step procedure for the safe handling of solid this compound during weighing and solution preparation.

Materials:

  • This compound (solid)

  • Appropriate solvent

  • Ventilated balance enclosure or chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beakers

  • Pipettes

  • Required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the ventilated balance enclosure or chemical fume hood is operational and certified.

    • Don all required PPE: lab coat, safety glasses with side shields, and double nitrile gloves. An N95 respirator is required when handling the powder outside of a ventilated enclosure.

    • Gather all necessary equipment and place it within the containment area.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid generating dust.

    • Once the target weight is achieved, securely close the primary container of this compound.

  • Solution Preparation:

    • Transfer the weighed this compound to a beaker or volumetric flask.

    • Add the solvent slowly and carefully to avoid splashing.

    • If necessary, gently swirl or stir the mixture until the solid is fully dissolved.

    • If working in a fume hood, keep the sash at the lowest practical height.

  • Cleanup:

    • Wipe down the spatula, work surface, and any other contaminated equipment with a damp cloth or paper towel.

    • Dispose of all contaminated disposables (gloves, weighing paper, paper towels) in a designated hazardous waste container.

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Control Selection cluster_2 Action start Start: Handling this compound assess_activity Identify Handling Activity (e.g., Weighing, Solution Prep) start->assess_activity assess_form Determine Physical Form (Solid or Liquid) assess_activity->assess_form assess_quantity Assess Quantity (Small or Large) assess_form->assess_quantity select_ppe Select Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) assess_quantity->select_ppe select_ec Select Engineering Controls (Fume Hood, Ventilated Enclosure) assess_quantity->select_ec proceed Proceed with Task select_ppe->proceed select_ec->proceed

Caption: PPE and Engineering Control Selection Workflow for this compound.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be made of a material compatible with the waste they contain.

  • Containers must be kept closed except when adding waste.

  • Label all containers with "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.

3. Final Disposal:

  • Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department for pickup.

  • Never dispose of this compound down the drain or in the regular trash.

Disposal_Plan_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal start Task Complete: Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate Segregate Waste into Appropriate Containers identify_waste->segregate label_container Label Container Correctly segregate->label_container seal_container Seal Container label_container->seal_container store Store in Designated Hazardous Waste Area seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.